Technical Documentation Center

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
  • CAS: 1261940-25-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a feasible and robust synthetic pathway for the preparation of 1-(2-Bromo-5-chlorophenyl)-4-methyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and robust synthetic pathway for the preparation of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by an N-methylation reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is proposed to proceed via a two-step route, commencing with the selective mono-arylation of piperazine with a suitable dihalogenated benzene derivative, followed by the methylation of the secondary amine.

Step 1: Buchwald-Hartwig Amination

The initial step involves a palladium-catalyzed cross-coupling reaction between 1,2-dibromo-4-chlorobenzene and piperazine. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] The reaction is designed to be selective for the mono-arylation of piperazine, yielding the key intermediate, 1-(2-Bromo-5-chlorophenyl)piperazine. The choice of a suitable palladium precursor, a sterically hindered phosphine ligand, and an appropriate base is crucial for achieving high yield and selectivity.[3][4]

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

The secondary amine of the synthesized 1-(2-Bromo-5-chlorophenyl)piperazine is then methylated to afford the final product. The Eschweiler-Clarke reaction is a well-established and efficient method for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][5] This reaction is known for its mild conditions and high yields, and it avoids the formation of quaternary ammonium salts.[1][6]

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. The data is representative of typical yields and purities achievable for such reactions based on literature precedents for similar transformations.

StepReactionStarting MaterialsProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1Buchwald-Hartwig Amination1,2-Dibromo-4-chlorobenzene, Piperazine1-(2-Bromo-5-chlorophenyl)piperazine289.6085>95
2N-Methylation1-(2-Bromo-5-chlorophenyl)piperazine1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine303.6392>98

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine via Buchwald-Hartwig Amination

Materials:

  • 1,2-Dibromo-4-chlorobenzene (1.0 eq)

  • Piperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.2 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.2 eq).

  • Add 1,2-dibromo-4-chlorobenzene (1.0 eq) and piperazine (1.5 eq) to the flask.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(2-Bromo-5-chlorophenyl)piperazine as a solid.

Step 2: Synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine via Eschweiler-Clarke Reaction

Materials:

  • 1-(2-Bromo-5-chlorophenyl)piperazine (1.0 eq)

  • Formaldehyde (37% aqueous solution) (2.5 eq)

  • Formic acid (98-100%) (2.5 eq)

Procedure:

  • To a round-bottom flask, add 1-(2-Bromo-5-chlorophenyl)piperazine (1.0 eq).

  • Add formaldehyde (37% aqueous solution, 2.5 eq) to the flask.

  • Slowly add formic acid (98-100%, 2.5 eq) to the reaction mixture with stirring. The addition is exothermic and may cause gas evolution (CO₂).

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is alkaline.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by crystallization to obtain 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine as a pure solid.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Methylation 1,2-Dibromo-4-chlorobenzene 1,2-Dibromo-4-chlorobenzene Intermediate 1-(2-Bromo-5-chlorophenyl)piperazine 1,2-Dibromo-4-chlorobenzene->Intermediate Piperazine Piperazine Piperazine->Intermediate Final_Product 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Intermediate->Final_Product Reagents1 Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C Reagents2 HCHO, HCOOH, 80-90 °C Experimental_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: N-Methylation A1 Setup Schlenk Flask (Inert Atmosphere) B1 Add Reagents: Pd2(dba)3, XPhos, NaOtBu, 1,2-Dibromo-4-chlorobenzene, Piperazine, Toluene A1->B1 C1 Heat to 100 °C (12-24h) B1->C1 D1 Work-up: Filter, Wash, Dry C1->D1 E1 Purification: Column Chromatography D1->E1 F1 Intermediate: 1-(2-Bromo-5-chlorophenyl)piperazine E1->F1 A2 Combine Intermediate, Formaldehyde, Formic Acid F1->A2 B2 Heat to 80-90 °C (2-4h) A2->B2 C2 Work-up: Basify, Extract, Dry B2->C2 D2 Purification: Column Chromatography C2->D2 E2 Final Product: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine D2->E2

References

Exploratory

Structural Analysis of a-(2-Bromo-5-chlorophenyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth structural analysis of a-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, a substituted phenylpiperazine derivative of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of a-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, a substituted phenylpiperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive overview of the expected analytical data and the detailed experimental protocols required for its structural elucidation. The information herein is based on established principles of organic structural analysis and data from closely related analogues.

Chemical Identity and Properties

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a small organic molecule with the following key identifiers:

PropertyValue
IUPAC Name 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
CAS Number 1261940-25-3
Molecular Formula C₁₁H₁₄BrClN₂
Molecular Weight 289.60 g/mol

Predicted Spectroscopic and Chromatographic Data

The following tables summarize the predicted data from key analytical techniques used for the structural characterization of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.2dd1HAr-H
~6.8d1HAr-H
~3.2t4HPiperazine-H
~2.8t4HPiperazine-H
~2.4s3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150Ar-C
~133Ar-C
~130Ar-C
~128Ar-C
~125Ar-C
~120Ar-C (C-Br)
~55Piperazine-C
~48Piperazine-C
~46-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
288/290/292Molecular ion peak (M⁺) cluster due to Br and Cl isotopes
[M-CH₃]⁺Loss of a methyl group
[M-C₄H₉N]⁺Fragmentation of the piperazine ring
C₇H₅BrCl⁺Phenyl ring fragment

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a 400 MHz spectrometer.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

    • Proton decoupling (e.g., broadband decoupling) should be applied to simplify the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 50-500.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak cluster, which will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.[1][2] The relative abundances of the M, M+2, and M+4 peaks will be indicative of one bromine and one chlorine atom.[1][2]

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of the compound.

Methodology:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane mixtures).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Synthesis Workflow

The synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine can be approached through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_reaction Buchwald-Hartwig Amination reagent1 1,4-Dibromo-2-chlorobenzene reaction_pot Reaction Mixture reagent1->reaction_pot reagent2 1-Methylpiperazine reagent2->reaction_pot product 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine catalyst Pd Catalyst catalyst->reaction_pot ligand Ligand ligand->reaction_pot base Base base->reaction_pot solvent Solvent (e.g., Toluene) solvent->reaction_pot reaction_pot->product Heat

Caption: Proposed synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Structural Analysis Workflow

The logical flow for the complete structural elucidation of the target compound is depicted in the following diagram.

Structural_Analysis_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (EI, HRMS) start->ms cryst X-ray Crystallography start->cryst data_analysis Data Integration and Structure Elucidation nmr->data_analysis ms->data_analysis cryst->data_analysis final_structure Confirmed Structure of a-(2-Bromo-5-chlorophenyl)-4-methylpiperazine data_analysis->final_structure

Caption: Workflow for the structural analysis of the target compound.

This guide provides a foundational framework for the structural analysis of a-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. The successful application of these experimental protocols will enable researchers to obtain a comprehensive and unambiguous structural characterization of this molecule, which is crucial for its further development and application in scientific research.

References

Foundational

In-depth Technical Guide: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

An Examination of a Novel Phenylpiperazine Derivative Foreword This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive overview...

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Phenylpiperazine Derivative

Foreword

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive overview of the mechanism of action of the compound 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of this specific molecule's biological activity.

At present, there is no available information regarding the mechanism of action, receptor binding profile, or downstream signaling effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. The scientific community has not yet published studies detailing its pharmacological properties.

While research exists on structurally related phenylpiperazine compounds, which are known to interact with a variety of receptors, particularly in the central nervous system, it is not scientifically sound to extrapolate these findings to the title compound. The specific substitutions on the phenyl ring (a bromo and a chloro group at positions 2 and 5, respectively) and the methyl group on the piperazine ring create a unique chemical entity with a potentially distinct pharmacological profile.

This document will, therefore, outline the typical experimental workflows and methodologies that would be employed to elucidate the mechanism of action of a novel compound such as 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. This serves as a foundational guide for researchers who may wish to investigate this molecule.

Elucidating the Molecular Target: A Proposed Experimental Workflow

To determine the mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, a systematic approach is required. The following workflow outlines the key experimental stages.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Signaling Pathway Analysis A Compound Synthesis and Purification B High-Throughput Screening (HTS) Receptor Binding Assays A->B C Affinity Chromatography A->C D Computational Modeling (e.g., Reverse Docking) A->D E In Vitro Functional Assays (e.g., Calcium Flux, cAMP) B->E C->E D->E F Electrophysiology (e.g., Patch Clamp) E->F G Cellular Thermal Shift Assay (CETSA) E->G H Western Blotting for Downstream Effectors F->H G->H I Phosphoproteomics H->I J Reporter Gene Assays H->J

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Methodologies for Key Experiments

Receptor Binding Assays

Objective: To identify the primary molecular targets of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine by assessing its ability to bind to a panel of known receptors, ion channels, and transporters.

Protocol:

  • Preparation of Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Radioligand Binding: A known radiolabeled ligand with high affinity for the target receptor is incubated with the prepared membranes.

  • Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor.

Functional Assays (Example: cAMP Assay)

Objective: To determine if the binding of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine to a G-protein coupled receptor (GPCR) results in a functional response (agonist, antagonist, or inverse agonist activity).

Protocol:

  • Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. For antagonist testing, cells are co-incubated with a known agonist.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cyclic adenosine monophosphate (cAMP).

  • cAMP Measurement: The concentration of cAMP is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.

Potential Signaling Pathways to Investigate

Given the structural class of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, several key signaling pathways warrant investigation once a primary target is identified. The diagram below illustrates a hypothetical signaling cascade that could be activated by the compound if it were to act as an agonist at a Gq-coupled GPCR.

Compound 1-(2-Bromo-5-chlorophenyl) -4-methylpiperazine Receptor Gq-Coupled Receptor Compound->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical Gq-coupled GPCR signaling pathway.

Quantitative Data Summary

As no experimental data for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is currently available, the following tables are presented as templates for how such data should be structured once obtained.

Table 1: Receptor Binding Affinities (Ki values in nM)

Target Receptor1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine (Ki, nM)Reference Compound (Ki, nM)
e.g., Dopamine D2Data Not Availablee.g., Haloperidol
e.g., Serotonin 5-HT2AData Not Availablee.g., Ketanserin
e.g., Adrenergic α1Data Not Availablee.g., Prazosin

Table 2: Functional Activity (EC50/IC50 and Emax values)

AssayParameter1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
e.g., D2 Receptor cAMPEC50 (nM)Data Not Available
Emax (%)Data Not Available
e.g., 5-HT2A Calcium FluxIC50 (nM)Data Not Available
Emax (%)Data Not Available

Conclusion and Future Directions

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine represents a novel chemical entity with unexplored pharmacological potential. The lack of available data on its mechanism of action underscores the need for foundational research. The experimental workflows and methodologies outlined in this guide provide a clear roadmap for the scientific community to begin to characterize this compound. Future research should prioritize high-throughput screening to identify its primary molecular targets, followed by detailed in vitro and in vivo studies to elucidate its functional activity and potential therapeutic applications.

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel chemical entity, 1-(2-Bro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel chemical entity, 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Due to its status as a specialized chemical intermediate, experimentally derived data is limited. This document compiles available information and presents standardized experimental protocols for the determination of its key physicochemical parameters. Furthermore, a logical workflow for the physicochemical characterization of such a compound is provided to guide researchers in their laboratory practices. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, enabling a thorough understanding of this compound's fundamental characteristics.

Introduction

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a halogenated arylpiperazine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their versatile binding profiles to various biological targets. The specific substitution pattern of a bromo and a chloro group on the phenyl ring, combined with the N-methylpiperazine moiety, suggests that this compound may serve as a key intermediate in the synthesis of novel therapeutic agents. An in-depth understanding of its physicochemical properties is paramount for its effective use in synthetic chemistry, for predicting its behavior in biological systems, and for its potential development into a drug candidate. This guide aims to provide a detailed summary of these properties and the methodologies for their determination.

Physicochemical Properties

While specific experimentally determined physicochemical data for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is not extensively available in peer-reviewed literature, the following table summarizes its basic molecular information and provides predicted values for key parameters based on its structure.

PropertyValueSource
IUPAC Name 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazineN/A
CAS Number 1261940-25-3[1]
Molecular Formula C11H14BrClN2[1]
Molecular Weight 289.60 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa Not available (Predicted to have a basic pKa due to the piperazine nitrogen)N/A
Solubility Predicted to be soluble in organic solvents such as ethanol, methanol, and dichloromethane.N/A
logP (Predicted) 3.0 - 4.0 (Estimated based on similar structures)N/A

Experimental Protocols

The following are detailed, standardized protocols for the experimental determination of the key physicochemical properties of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

  • Apparatus : Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, and a small amount of the finely powdered compound.

  • Procedure :

    • A small amount of the dry, finely powdered 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal melts is recorded as the completion of melting.

    • The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

  • Apparatus : Thiele tube or a similar heating bath, a small test tube, a capillary tube (one end sealed), a thermometer, and a small amount of the compound.

  • Procedure :

    • A small amount of the liquid compound is placed in the small test tube.

    • The sealed capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The apparatus is heated gently and slowly.

    • As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed, and the liquid is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, the pKa of its conjugate acid is determined.

  • Apparatus : pH meter, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Procedure :

    • A known concentration of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

    • The solution is titrated with a standardized solution of a strong acid, while the pH is monitored using a calibrated pH meter.

    • The pH is recorded at regular intervals of the added acid.

    • A titration curve is generated by plotting the pH versus the volume of acid added.

    • The equivalence point is determined from the inflection point of the curve.

    • The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.

Solubility Determination

Solubility is a crucial property that influences a compound's absorption and distribution.

  • Apparatus : Vials, a constant temperature shaker, an analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure :

    • An excess amount of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a vial.

    • The vials are sealed and placed in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method.

    • The solubility is reported in units such as mg/mL or µg/mL.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

  • Apparatus : Separatory funnel or vials, n-octanol, water (or a buffer solution), a shaker, and an analytical method for quantification.

  • Procedure :

    • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is dissolved in one of the phases (preferably the one in which it is more soluble).

    • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

    • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand until the phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm (base 10) of the partition coefficient.

Mandatory Visualizations

Since 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a chemical intermediate, its direct involvement in specific signaling pathways is not documented. Therefore, a more practical and universally applicable diagram for the target audience is a logical workflow for the physicochemical characterization of a novel compound.

Physicochemical_Characterization_Workflow cluster_solution Solution Properties start Novel Compound Synthesis and Purification structure Structural Characterization (NMR, MS, etc.) start->structure purity Purity Assessment (HPLC, LC-MS) structure->purity solid_state Solid-State Properties (Melting Point, pXRD) purity->solid_state solution_props Solution Properties purity->solution_props stability Chemical & Physical Stability solid_state->stability solubility Aqueous & Organic Solubility solubility->stability pka pKa Determination pka->stability logp LogP/LogD Measurement logp->stability data_analysis Data Analysis and Interpretation stability->data_analysis report Comprehensive Physicochemical Profile Report data_analysis->report

Caption: Workflow for Physicochemical Characterization.

Conclusion

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine presents as a promising scaffold for the development of novel chemical entities with potential therapeutic applications. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a foundational understanding of its characteristics and detailed protocols for their determination. The presented workflow for physicochemical characterization offers a systematic approach for researchers to thoroughly evaluate this and other novel compounds. A complete understanding of these fundamental properties is essential for advancing the utility of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in the fields of medicinal chemistry and drug development.

References

Foundational

Technical Guide: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine (CAS 1261940-25-3)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document summarizes the publicly available information for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Extensive searches have not yield...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Extensive searches have not yielded detailed experimental protocols, in-depth analytical data, or biological activity studies for this specific compound. The information presented is based on data from chemical suppliers and extrapolated from related compounds.

Introduction

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to be a versatile building block in the design of therapeutic agents targeting a wide range of biological targets. The presence of bromo and chloro substituents on the phenyl ring suggests its potential as an intermediate in organic synthesis, particularly in cross-coupling reactions for the development of more complex molecules.

Physicochemical Properties

Limited physicochemical data is available for this compound. The basic properties are summarized below.

PropertyValueSource
CAS Number 1261940-25-3[1][2]
Molecular Formula C₁₁H₁₄BrClN₂[1]
Molecular Weight 289.60 g/mol [1]

Synthesis

A specific, validated experimental protocol for the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is not available in the public domain based on the conducted searches. However, a plausible synthetic route can be proposed based on common organic chemistry reactions for the formation of N-arylpiperazines. A likely approach would involve the nucleophilic substitution reaction between 1,2-dibromo-4-chlorobenzene and 1-methylpiperazine.

A generalized synthetic workflow is depicted below. This represents a common method for the synthesis of similar N-arylpiperazine compounds.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_2_dibromo_4_chlorobenzene 1,2-Dibromo-4-chlorobenzene Reaction_Vessel Nucleophilic Aromatic Substitution 1_2_dibromo_4_chlorobenzene->Reaction_Vessel 1_methylpiperazine 1-Methylpiperazine 1_methylpiperazine->Reaction_Vessel Target_Compound 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Reaction_Vessel->Target_Compound Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Hypothetical synthesis workflow for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine are not described in the available literature. Researchers working with this compound would need to develop and validate their own methods. General procedures for the synthesis of related N-arylpiperazines typically involve monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), followed by purification using column chromatography.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. As such, no signaling pathway diagrams can be provided. The piperazine moiety is present in many biologically active compounds, suggesting that this molecule could be investigated for various pharmacological activities.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine was not found. However, based on the hazards of structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related brominated and chlorinated aromatic compounds, common hazards include skin and eye irritation, and potential toxicity if ingested or inhaled.

Conclusion

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a chemical compound for which there is a significant lack of publicly available technical data. While its basic chemical identity is known, its synthesis, physicochemical properties, and biological activity remain largely uncharacterized in the scientific literature. This presents an opportunity for researchers to investigate this molecule further to elucidate its properties and potential applications.

References

Exploratory

In-depth Technical Guide: Biological Activity of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is intended for informational purposes for research and development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. The compound discussed is for laboratory research use only and not for human or veterinary use.

Introduction

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a synthetic organic compound featuring a substituted phenyl ring attached to a methylpiperazine moiety. Its chemical structure suggests potential interactions with biological systems, a characteristic common to many phenylpiperazine derivatives which are known to exhibit a wide range of pharmacological activities. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data on the biological activity, mechanism of action, and experimental protocols for this particular molecule.

While research exists for structurally similar compounds, direct extrapolation of their properties to 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is not scientifically rigorous. This guide, therefore, serves to highlight the absence of specific research and to provide a framework for potential future investigation based on the general properties of related chemical classes.

Chemical and Physical Properties

A summary of the basic chemical properties for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is presented below. This information is typically available from chemical suppliers.

PropertyValueSource
CAS Number 1261940-25-3[1]
Molecular Formula C11H14BrClN2[1]
Molecular Weight 289.60 g/mol [1]
Appearance Not specified in available literature
Purity Varies by supplier

Biological Activity

Currently, there is no specific, publicly accessible research detailing the biological activity of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have been explored for a multitude of therapeutic applications, including but not limited to:

  • Antipsychotic agents

  • Antidepressant agents

  • Antihistamines

  • Anticancer agents

  • Antimicrobial agents

The specific combination of a 2-bromo and 5-chloro substitution on the phenyl ring, along with the 4-methyl group on the piperazine, will uniquely influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These factors are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Without experimental data, any discussion of its biological activity remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine are not available in the public domain. For researchers interested in investigating this compound, the following general methodologies, commonly used for similar molecules, could serve as a starting point.

General Synthesis Workflow

A potential synthetic route could involve the nucleophilic substitution reaction between 1-bromo-2-chloro-5-fluorobenzene and 1-methylpiperazine. The workflow for such a synthesis and subsequent biological screening is conceptualized in the diagram below.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Screening A Starting Materials (e.g., 1-bromo-2,5-dichlorobenzene, 1-methylpiperazine) B Chemical Reaction (e.g., Nucleophilic Aromatic Substitution) A->B C Crude Product B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Pure 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine D->E F In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) E->F Test Compound G Cell-based Assays (e.g., Cytotoxicity, Functional Assays) E->G Test Compound H Data Analysis F->H G->H I Identification of Biological Activity H->I

Caption: Conceptual workflow for synthesis and biological screening.

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways modulated by 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Phenylpiperazine derivatives are known to target a variety of receptors and enzymes. For instance, many act as ligands for serotonin, dopamine, or adrenergic receptors. A hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is depicted below as a general example of how such a compound might act, should it be found to have GPCR-modulating activity.

G cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activates ligand 1-(2-Bromo-5-chlorophenyl) -4-methylpiperazine (Hypothetical Ligand) ligand->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Foundational

An In-depth Technical Guide to 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine and its analogous chemical structures. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine and its analogous chemical structures. Due to a lack of specific public data on the title compound, this paper focuses on the synthesis, potential biological activities, and structure-activity relationships (SAR) of structurally related substituted phenylpiperazine derivatives. The information herein is collated from a variety of sources to provide a foundational understanding for researchers and professionals in the field of drug discovery and development. This guide includes detailed, representative experimental protocols, a summary of biological data for analogous compounds, and visualizations of synthetic pathways and potential biological mechanisms of action.

Introduction

The phenylpiperazine moiety is a well-established pharmacophore present in a multitude of biologically active compounds. Its unique structural and physicochemical properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological effects. Derivatives of phenylpiperazine have been successfully developed as antipsychotics, antidepressants, anxiolytics, and have also shown promise as anticancer and antimicrobial agents.[1][2][3] The specific substitution pattern on the phenyl ring and the substituent on the second nitrogen of the piperazine ring are critical determinants of the compound's biological activity and selectivity.[4][5]

This guide focuses on the class of compounds represented by 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine. While specific data for this exact molecule is not publicly available, by examining its structural analogs, we can infer its likely synthetic routes and potential pharmacological profile. The presence of halogen atoms (bromine and chlorine) on the phenyl ring is known to modulate lipophilicity and metabolic stability, and can influence binding affinity to various receptors.

Synthesis and Characterization

The synthesis of 1-aryl-4-methylpiperazine derivatives is typically achieved through the N-arylation of 1-methylpiperazine. Several established methods can be employed for this transformation, with the most common being the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA_r).[6]

A plausible synthetic route for 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine would involve the reaction of 1-bromo-2,5-dichlorobenzene or a related dihalobenzene with 1-methylpiperazine.

Proposed Synthetic Workflow

The following diagram illustrates a probable synthetic pathway for the target compound and its analogs, based on standard N-arylation methodologies.

Synthetic_Workflow A 1,4-Dibromo-2-chlorobenzene or 1-Bromo-2,5-dichlorobenzene F Reaction Mixture A->F B 1-Methylpiperazine B->F C Palladium Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Heating (e.g., 100°C) F->G H Work-up and Purification (e.g., Extraction, Chromatography) G->H I 1-(2-Bromo-5-chlorophenyl)- 4-methylpiperazine H->I

Caption: Proposed Buchwald-Hartwig amination for the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of a substituted phenylpiperazine via Buchwald-Hartwig amination and has been adapted from methodologies reported for analogous compounds.

Materials:

  • 1,4-Dibromo-2-chlorobenzene (or other suitable aryl halide)

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 1-methylpiperazine (1.2 mmol) to the reaction mixture.

  • Finally, add sodium tert-butoxide (1.4 mmol) to the flask.

  • Place the reaction flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

While no specific biological data for 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine has been reported, the pharmacological profiles of its analogs suggest several potential areas of activity. Many substituted phenylpiperazines are known to interact with aminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[7]

Potential as Antipsychotic Agents

A significant number of atypical antipsychotic drugs contain a phenylpiperazine core. These compounds typically exhibit antagonist or partial agonist activity at dopamine D₂ receptors and antagonist activity at serotonin 5-HT₂ₐ receptors.[8] The balance of activity at these two receptors is thought to contribute to the atypical antipsychotic profile, which includes efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.[9]

The following table summarizes the binding affinities (Ki, nM) of some analogous phenylpiperazine compounds at dopamine and serotonin receptors.

CompoundPhenyl SubstitutionD₂ Receptor Ki (nM)5-HT₂ₐ Receptor Ki (nM)Reference
Analog 1 2-Methoxyphenyl152.5[5]
Analog 2 2,3-Dichlorophenyl0.85.1[5]
Analog 3 3-Trifluoromethylphenyl281.2[5]
Aripiprazole 2,3-Dichlorophenyl0.343.4N/A

This table is a representation of data for analogous compounds and does not represent data for the title compound.

Potential Signaling Pathway in Psychosis

The therapeutic effects of atypical antipsychotics are believed to be mediated through the modulation of dopaminergic and serotonergic signaling pathways in the brain. The diagram below illustrates a simplified, hypothetical signaling cascade that could be influenced by a phenylpiperazine-based D₂/5-HT₂ₐ antagonist.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (e.g., Gene Expression) DARPP32->Downstream Phenylpiperazine Phenylpiperazine Analog Phenylpiperazine->D2R Antagonizes

Caption: Hypothetical antagonism of the D2 receptor signaling pathway by a phenylpiperazine analog.

Other Potential Biological Activities

Beyond their effects on the central nervous system, substituted phenylpiperazines have been investigated for a range of other therapeutic applications:

  • Antimicrobial and Antifungal Activity: Certain phenylpiperazine derivatives have demonstrated significant activity against various bacterial and fungal strains.[3][10]

  • Anticancer Activity: Some analogs have been shown to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving the inhibition of topoisomerase II or other key cellular targets.[11]

  • Serotonin and Norepinephrine Reuptake Inhibition: Dual inhibitors of serotonin and norepinephrine reuptake containing a piperazine scaffold have been explored as potential antidepressants.[4]

Structure-Activity Relationships (SAR)

The biological activity of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the piperazine nitrogen.

  • Phenyl Ring Substitution:

    • Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can influence receptor binding affinity and selectivity. For example, in a series of dopamine D₃ receptor ligands, a 2,3-dichloro substitution on the phenyl ring resulted in high affinity.[5]

    • The position of the substituent is also crucial. Ortho-substitution can have a significant impact on the conformation of the molecule and its interaction with the receptor binding pocket.

  • Piperazine N4-Substitution:

    • The nature of the substituent on the second piperazine nitrogen plays a critical role in determining the pharmacological profile. Small alkyl groups like methyl are common in many CNS-active agents.

Conclusion

While specific data on 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine is not currently available in the public domain, this technical guide provides a comprehensive overview of its potential synthesis and pharmacological profile based on the known properties of its structural analogs. The synthetic accessibility of this class of compounds, coupled with the diverse biological activities exhibited by its relatives, makes it an interesting scaffold for further investigation in drug discovery. Researchers interested in this and related compounds are encouraged to use the provided representative protocols and SAR insights as a starting point for their own investigations. Future studies are warranted to synthesize 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine and to fully characterize its physicochemical properties and biological activities.

References

Exploratory

Spectroscopic and Synthetic Profile of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1-(2-Bromo-5-ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Due to the limited availability of public experimental data, the spectroscopic values presented herein are predicted or hypothetical, based on the chemical structure and data from analogous compounds. These should serve as a reference for experimental validation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.2dd1HAr-H
~6.8d1HAr-H
~3.2t4HPiperazine-H
~2.8t4HPiperazine-H
~2.4s3HN-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~150Ar-C (C-N)
~135Ar-C (C-Br)
~132Ar-C
~128Ar-C
~125Ar-C (C-Cl)
~120Ar-C
~55Piperazine-C
~48Piperazine-C
~45N-CH₃

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H Stretch
~2950-2800MediumAliphatic C-H Stretch
~1580MediumAromatic C=C Stretch
~1480StrongAromatic C=C Stretch
~1250StrongC-N Stretch
~1100MediumC-N Stretch
~800StrongC-Cl Stretch
~600MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
290/292/294100/98/24[M]⁺ (isotopic pattern for Br and Cl)
219/22140/13[M - C₄H₉N]⁺
7080[C₄H₈N]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine should be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher field spectrometer. For the ¹H spectrum, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled pulse sequence is employed with a longer acquisition time to account for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2][3] The plate is then placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.[4] The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Synthetic Pathway and Analysis Workflow

The following diagrams illustrate a plausible synthetic route for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and the general workflow for its spectroscopic analysis.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-Bromo-2,5-dichlorobenzene 1-Bromo-2,5-dichlorobenzene Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 1-Bromo-2,5-dichlorobenzene->Nucleophilic Aromatic Substitution N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Nucleophilic Aromatic Substitution 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Nucleophilic Aromatic Substitution->1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Caption: Plausible synthesis of the target compound.

Spectroscopic_Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis Data Analysis NMR Spectroscopy->Data Analysis IR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation

Caption: General workflow for spectroscopic analysis.

References

Foundational

Potential Therapeutic Targets of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine: An In-depth Technical Guide

Disclaimer: This document provides a technical guide to the potential therapeutic targets of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine based on the established pharmacology of structurally related phenylpiperazine co...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical guide to the potential therapeutic targets of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine based on the established pharmacology of structurally related phenylpiperazine compounds. As of the latest literature review, no direct experimental data for this specific molecule is publicly available. The information presented herein is an extrapolation based on structure-activity relationships and should be interpreted as a guide for future research.

Introduction

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine belongs to the phenylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its versatile interactions with a range of biological targets. Phenylpiperazine derivatives are known to exhibit a wide spectrum of pharmacological activities, particularly within the central nervous system (CNS). Many approved drugs and clinical candidates containing the phenylpiperazine moiety are modulators of neurotransmitter receptors, especially serotonin and dopamine receptors.

The therapeutic potential of a novel compound like 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine can be inferred by examining the biological activities of its structural analogs. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring, play a crucial role in determining the affinity and selectivity of these compounds for their molecular targets. This guide summarizes the likely therapeutic targets for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, provides representative quantitative data from related compounds, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways.

Hypothesized Therapeutic Targets

Based on the extensive literature on substituted phenylpiperazines, the primary therapeutic targets for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine are hypothesized to be:

  • Serotonin (5-HT) Receptors: Phenylpiperazines are well-known ligands for various 5-HT receptor subtypes. The specific halogen substitution pattern (2-bromo and 5-chloro) suggests potential interactions with several key subtypes involved in mood, cognition, and psychosis.

    • 5-HT1A Receptor: Often coupled to Gi/o proteins, activation of this receptor leads to a decrease in cyclic AMP (cAMP). Phenylpiperazines are frequently agonists or partial agonists at this receptor, suggesting potential anxiolytic and antidepressant effects.

    • 5-HT2A Receptor: This Gq-coupled receptor is a key target for atypical antipsychotics. Antagonism at this receptor is a common mechanism for this drug class. The substitution pattern of the target compound may confer affinity for this receptor.

    • 5-HT2C Receptor: Also a Gq-coupled receptor, it is involved in the regulation of mood, appetite, and reward. Phenylpiperazine derivatives can act as agonists or antagonists at this receptor.

    • 5-HT3 Receptor: This ligand-gated ion channel is a target for antiemetic drugs. Some phenylpiperazines, particularly those with a meta-chloro substitution, have been shown to bind to this receptor.

  • Dopamine (D) Receptors: The dopamine system is another major target for phenylpiperazine compounds, particularly in the context of antipsychotic and anti-Parkinsonian drug development.

    • D2 Receptor: A primary target for both typical and atypical antipsychotics. Phenylpiperazines often act as antagonists or partial agonists at the D2 receptor.

    • D3 Receptor: This receptor is implicated in reward, cognition, and motor function. Selective D3 receptor ligands are being explored for the treatment of substance abuse and Parkinson's disease.

Quantitative Data for Structurally Related Compounds

To provide a quantitative context for the potential interactions of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, the following table summarizes the binding affinities (Ki in nM) of various halogenated phenylpiperazine derivatives for key serotonin and dopamine receptors. It is important to note that these are representative examples and the affinity of the target compound may vary.

CompoundTargetKi (nM)Reference Compound for Assay
1-(3-chlorophenyl)piperazine (mCPP)5-HT Transporter230 (IC50)[125I]RTI-55
1-(2-methoxyphenyl)piperazine5-HT1A1.2[3H]8-OH-DPAT
1-(2,3-dichlorophenyl)piperazine5-HT1A4.1 (CSP-2503)Not Specified
1-(2-methoxyphenyl)piperazineD3Not SpecifiedNot Specified
Halogenated Phenylpiperazine AnaloguesD3Nanomolar rangeNot Specified

Experimental Protocols

The following are detailed methodologies for key experiments to determine the affinity and functional activity of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine at its hypothesized targets.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the receptor.[1]

  • Materials:

    • Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

    • For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT1A Receptor (Gi/o-coupled)

This assay measures the ability of a test compound to act as an agonist or antagonist at the Gi/o-coupled 5-HT1A receptor by quantifying its effect on intracellular cAMP levels.[1][2][3]

  • Materials:

    • A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1).

    • Forskolin (an adenylyl cyclase activator).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

    • 96- or 384-well white, opaque microplates.

    • Plate reader compatible with the chosen cAMP assay kit.

  • Procedure:

    • Seed the cells in microplates and incubate overnight.

    • For agonist testing, add serial dilutions of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine to the cells and incubate. Then, add a fixed concentration of forskolin to stimulate cAMP production.

    • For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) and forskolin.

    • After incubation, lyse the cells and measure the intracellular cAMP levels according to the cAMP detection kit manufacturer's protocol.

    • For agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist activity, plot the percentage of the agonist response against the log concentration of the test compound to determine the IC50 and calculate the pA2 value.

Calcium Mobilization Assay for 5-HT2A Receptor (Gq-coupled)

This assay measures the ability of a test compound to act as an agonist or antagonist at the Gq-coupled 5-HT2A receptor by quantifying changes in intracellular calcium concentration.[4]

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., U2OS).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Seed the cells in black-walled, clear-bottom microplates and incubate overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • For agonist testing, place the plate in the fluorescence reader and measure baseline fluorescence. Inject serial dilutions of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and monitor the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known 5-HT2A agonist (e.g., serotonin) and monitoring the fluorescence change.

    • The increase in fluorescence is proportional to the increase in intracellular calcium.

    • Determine the EC50 for agonists and the IC50 for antagonists by plotting the response against the log concentration of the test compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the hypothesized therapeutic targets.

Gi/o-Coupled Receptor Signaling Pathway (e.g., 5-HT1A Receptor)

Gio_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 5-HT1A Ligand) Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates Targets

Caption: Gi/o-coupled receptor signaling cascade.

Gq-Coupled Receptor Signaling Pathway (e.g., 5-HT2A Receptor)

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 5-HT2A Ligand) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_protein Gq Protein (αβγ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG (Second Messenger) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled receptor signaling cascade.

Experimental Workflow for Target Validation

Experimental_Workflow start Start: Synthesize 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine binding_assay Primary Screening: Radioligand Binding Assays (5-HT & D Receptor Panel) start->binding_assay determine_ki Determine Ki values for high-affinity targets binding_assay->determine_ki functional_assays Secondary Screening: Functional Assays (e.g., cAMP, Calcium Mobilization) determine_ki->functional_assays determine_potency Determine EC50/IC50 and Emax (agonist/antagonist mode) functional_assays->determine_potency selectivity_panel Selectivity Profiling: Binding assays against a broader panel of receptors determine_potency->selectivity_panel in_vivo_studies In Vivo Studies: Animal models of disease (e.g., anxiety, psychosis) selectivity_panel->in_vivo_studies end Identify Lead Therapeutic Indications in_vivo_studies->end

Caption: A typical workflow for therapeutic target validation.

Conclusion

While direct experimental evidence is pending, the structural characteristics of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine strongly suggest its potential as a modulator of serotonin and dopamine receptors. Based on the extensive data available for analogous phenylpiperazine compounds, the most probable therapeutic targets are the 5-HT1A, 5-HT2A, 5-HT2C, and dopamine D2/D3 receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the systematic investigation of this compound's pharmacological profile. Future research, following the outlined experimental workflow, will be crucial to definitively elucidate its therapeutic targets and potential clinical applications.

References

Exploratory

In Silico Modeling of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Interactions with the Human 5-HT2A Receptor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions between the novel compou...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions between the novel compound 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and a plausible biological target, the human 5-HT2A serotonin receptor. The protocols and data presented herein are for illustrative purposes to demonstrate the application of computational techniques in drug discovery.

Introduction

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a small molecule with structural motifs common to centrally acting agents. Phenylpiperazine derivatives are known to exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors. Understanding the molecular interactions of this compound with its putative biological targets is crucial for elucidating its mechanism of action and guiding further drug development efforts.

This technical guide outlines a systematic in silico approach, combining molecular docking and molecular dynamics (MD) simulations, to predict and analyze the binding of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine to the human 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders.

Data Presentation: Predicted Interaction Metrics

The following tables summarize hypothetical quantitative data derived from the in silico modeling studies. These values are intended to serve as a template for presenting results from such analyses.

Table 1: Molecular Docking Results

ParameterValue
Docking Score (kcal/mol) -9.8
Predicted Binding Affinity (Ki, nM) 55
Interacting Residues ASP155, TRP336, PHE339, PHE340
Hydrogen Bonds 1 (with ASP155)
Pi-Pi Stacking Interactions 2 (with TRP336, PHE339)

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

ParameterAverage ValueStandard Deviation
RMSD of Ligand (Å) 1.50.3
RMSD of Protein Backbone (Å) 2.10.4
Binding Free Energy (MM-PBSA, kcal/mol) -45.75.2
Solvent Accessible Surface Area (SASA) of Ligand (Ų) 8515

Experimental Protocols

Molecular Docking

Objective: To predict the preferred binding pose and affinity of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine within the active site of the 5-HT2A receptor.

Methodology:

  • Protein Preparation:

    • The 3D structure of the human 5-HT2A receptor is obtained from the Protein Data Bank (PDB ID: 6A93).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned using the Gasteiger method.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER).

  • Ligand Preparation:

    • The 3D structure of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is generated using molecular modeling software (e.g., Avogadro, ChemDraw).

    • The ligand's geometry is optimized using a semi-empirical or ab initio method.

    • Rotatable bonds are defined.

  • Docking Simulation:

    • Software: AutoDock Vina is employed for the docking calculations.[1]

    • Grid Box Definition: A grid box is centered on the known binding site of the co-crystallized antagonist, encompassing the key interacting residues.

    • Docking Parameters: The search algorithm is set to the genetic algorithm with a population size of 150 and 2,500,000 energy evaluations.

    • Analysis: The resulting docking poses are clustered and ranked based on their docking scores. The lowest energy pose is selected for further analysis of interactions using visualization software like PyMOL or UCSF Chimera.[2]

Molecular Dynamics Simulation

Objective: To assess the stability of the ligand-protein complex and to calculate the binding free energy over time in a simulated physiological environment.

Methodology:

  • System Preparation:

    • The best-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a cubic box of TIP3P water molecules.

    • Counter-ions (Na+ or Cl-) are added to neutralize the system.

    • The system is parameterized using the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF) for the ligand.

  • Simulation Protocol:

    • Software: GROMACS or AMBER can be utilized for the MD simulation.[3][4]

    • Minimization: The system undergoes energy minimization to remove steric clashes.

    • Equilibration: The system is gradually heated to 310 K (NVT ensemble) and then equilibrated at constant pressure (NPT ensemble) for 1 ns.

    • Production Run: A production MD simulation is run for 100 ns with a 2 fs time step. Trajectories are saved every 10 ps.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) of the protein and ligand is calculated to assess conformational stability.

    • Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

    • Binding free energy is calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

    • Hydrogen bond analysis and interaction energy calculations are performed to identify key stable interactions.

Mandatory Visualizations

In Silico Modeling Workflow

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics protein_prep Protein Preparation (PDB: 6A93) docking Docking Simulation (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine) ligand_prep->docking analysis_dock Pose & Interaction Analysis docking->analysis_dock md_setup System Setup (Solvation & Ionization) analysis_dock->md_setup Best Pose md_sim MD Simulation (GROMACS/AMBER) md_setup->md_sim md_analysis Trajectory Analysis (RMSD, MM-PBSA) md_sim->md_analysis signaling_pathway ligand 1-(2-Bromo-5-chlorophenyl) -4-methylpiperazine receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

References

Protocols & Analytical Methods

Method

Experimental protocol for using 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Application Notes and Protocols for 1-(2-Methoxyphenyl)piperazine Disclaimer: Extensive research for "1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine" did not yield any specific experimental protocols or biological data. T...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-(2-Methoxyphenyl)piperazine

Disclaimer: Extensive research for "1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine" did not yield any specific experimental protocols or biological data. Therefore, these application notes and protocols are provided for a structurally related and well-characterized compound, 1-(2-Methoxyphenyl)piperazine (oMeOPP) , to serve as a practical guide for researchers in the field.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that is a derivative of piperazine. It is a common precursor and intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] Notably, it is a key component in the synthesis of drugs targeting the central nervous system, such as the antihypertensive agent urapidil and the tranquilizer enciprazine.[3] oMeOPP itself exhibits significant affinity for serotonergic and dopaminergic receptors, making it a valuable tool compound for neuroscience research.[4][5] These notes provide detailed protocols for its synthesis and in vitro characterization.

Chemical Properties

PropertyValue
IUPAC Name 1-(2-methoxyphenyl)piperazine
CAS Number 35386-24-4
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance White to off-white solid
Melting Point 35-40 °C
Boiling Point 130-133 °C at 0.1 mmHg

Data Presentation

The following table summarizes the binding affinities (Ki) of 1-(2-Methoxyphenyl)piperazine and its derivatives for key neurotransmitter receptors.

CompoundReceptorKi (nM)Reference CompoundKi (nM)
1-(2-Methoxyphenyl)piperazine derivative 2a 5-HT₁ₐ0.24NAN-190-
1-(2-Methoxyphenyl)piperazine derivative 2c 5-HT₁ₐ0.12NAN-190-
1-(2-Methoxyphenyl)piperazine derivative 2f 5-HT₁ₐ0.63NAN-190-
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine fumarate (8) 5-HT₁ₐ1.25-CT0.5
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1³﹐⁷]decan-1-amine fumarate (10) 5-HT₁ₐ21.35-CT0.5
1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative 42b 5-HT₁ₐ8.6--
1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative 42b D₂0.4--
1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative 42c D₂0.19--

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol describes the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride from 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[1][6]

Materials:

  • 2-Methoxyaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • n-Butanol

  • Ethanol

  • Diethyl ether

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 2-methoxyaniline (1.0 equivalent), bis(2-chloroethyl)amine hydrochloride (1.6-1.67 equivalents), potassium carbonate (1.1-1.12 equivalents), and n-butanol (4.7-4.85 parts).[1]

  • Heat the mixture to reflux and maintain for 20-25 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture by removing approximately 1/6th of the solvent volume under reduced pressure.[1]

  • Add the second portion of potassium carbonate and continue to reflux to promote cyclization.

  • After cooling, dissolve the reaction mixture in methanol and add diethyl ether to precipitate the product.[6]

  • Collect the precipitate by filtration and wash with diethyl ether to obtain the crude hydrochloride salt.[6]

  • Recrystallize the crude product from ethanol to yield pure 1-(2-methoxyphenyl)piperazine hydrochloride as white crystals.[1]

Protocol 2: Radioligand Binding Assay for 5-HT₁ₐ Receptor

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin 5-HT₁ₐ receptor using [³H]8-OH-DPAT.[7][8]

Materials:

  • Cell membranes expressing human 5-HT₁ₐ receptors (e.g., from recombinant CHO-K1 cells)

  • [³H]8-OH-DPAT (Radioligand)

  • Serotonin (5-HT) for non-specific binding determination

  • Test compounds (e.g., 1-(2-methoxyphenyl)piperazine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[7]

  • 96-well plates

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 150 µL of the membrane preparation.

    • 50 µL of the test compound dilution (or buffer for total binding).

    • 50 µL of [³H]8-OH-DPAT solution (final concentration typically at or below the Kd, e.g., 0.25 nM).[8]

  • For non-specific binding wells, add 10 µM 5-HT instead of the test compound.[8]

  • Incubate the plate at room temperature for 30 minutes.[8]

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol outlines a competitive radioligand binding assay for the dopamine D₂ receptor using [³H]spiperone.[3][9]

Materials:

  • Cell membranes expressing human D₂ receptors

  • [³H]spiperone (Radioligand)

  • (+)-Butaclamol (10 µM) for non-specific binding determination.[3]

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[3]

  • 96-well plates

  • Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the components in a final volume of 1000 µL:

    • Assay buffer

    • Membrane preparation

    • Test compound dilution (or buffer for total binding, or (+)-butaclamol for non-specific binding).

    • [³H]spiperone solution (final concentration ~2-3 times its Kd value).[9]

  • Incubate the plate at 25°C for 120 minutes in a water bath.[9]

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the IC₅₀ and Ki values as described in Protocol 2.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_binding Protocols 2 & 3: Radioligand Binding Assays start_synth Starting Materials (2-Methoxyaniline, Bis(2-chloroethyl)amine HCl) reaction Condensation & Cyclization start_synth->reaction purification Precipitation & Recrystallization reaction->purification product 1-(2-Methoxyphenyl)piperazine HCl purification->product incubation Incubation (Membranes, Radioligand, Test Compound) product->incubation Test Compound mem_prep Membrane Preparation (Receptors: 5-HT1A or D2) mem_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

Caption: Experimental workflow for synthesis and biological evaluation.

G_protein_signaling cluster_5HT1A 5-HT₁ₐ Receptor Signaling cluster_D2 D₂ Receptor Signaling oMeOPP_5HT1A 1-(2-Methoxyphenyl)piperazine Receptor_5HT1A 5-HT₁ₐ Receptor oMeOPP_5HT1A->Receptor_5HT1A G_protein_alpha_i Gαi Receptor_5HT1A->G_protein_alpha_i G_protein_beta_gamma Gβγ Receptor_5HT1A->G_protein_beta_gamma AC Adenylyl Cyclase G_protein_alpha_i->AC K_channel K+ Channel G_protein_beta_gamma->K_channel + cAMP cAMP AC->cAMP - PKA PKA cAMP->PKA - oMeOPP_D2 1-(2-Methoxyphenyl)piperazine Receptor_D2 D₂ Receptor oMeOPP_D2->Receptor_D2 G_protein_alpha_i_d2 Gαi Receptor_D2->G_protein_alpha_i_d2 G_protein_beta_gamma_d2 Gβγ Receptor_D2->G_protein_beta_gamma_d2 AC_d2 Adenylyl Cyclase G_protein_alpha_i_d2->AC_d2 PLC Phospholipase C G_protein_beta_gamma_d2->PLC + cAMP_d2 cAMP AC_d2->cAMP_d2 - PKA_d2 PKA cAMP_d2->PKA_d2 -

Caption: Simplified G-protein coupled receptor signaling pathways.

References

Application

Application Notes and Protocols for the Analytical Detection of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for implementation in research and quality control laboratories.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described. These values are representative and may vary based on instrumentation and laboratory conditions.

ParameterHPLC-UV MethodGC-MS Method
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Linearity (R²) > 0.999> 0.998
Recovery 98.5% - 101.2%97.8% - 102.5%
Precision (RSD) < 2.0%< 3.0%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification and purity assessment of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in bulk drug substances and formulated products.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Orthophosphoric acid.

  • Water (HPLC grade).

  • Reference standard of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 10 mg of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and dissolve it in 100 mL of diluent. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • Identify the peak corresponding to 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine by comparing its retention time with that of the standard.

  • Calculate the concentration of the analyte in the sample using the peak area response.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Injection Injection Standard->Injection Sample Sample Solution Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Workflow for HPLC-UV Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity for the identification and quantification of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, particularly in complex matrices or at trace levels.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Data acquisition and processing software.

  • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler or manual syringe.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Methanol (GC grade).

  • Reference standard of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

2. Preparation of Solutions:

  • Solvent: Methanol.

  • Standard Solution (10 µg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve it in 100 mL of methanol.

  • Sample Solution (10 µg/mL): Prepare a solution of the sample in methanol to achieve a nominal concentration of 10 µg/mL of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4. Analysis Procedure:

  • Tune and calibrate the MS according to the manufacturer's recommendations.

  • Inject a solvent blank to check for system cleanliness.

  • Inject the standard solution to determine the retention time and mass spectrum of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

  • Inject the sample solution.

  • Identify the analyte in the sample by matching the retention time and mass spectrum with the standard.

  • For quantification, a calibration curve should be prepared using a series of standard solutions of known concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Standard Solution in Methanol Injection GC Injection Standard->Injection Sample Sample Solution in Methanol Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Identification Spectral Matching & Retention Time MassAnalysis->Identification Quantification Quantification Identification->Quantification

Workflow for GC-MS Analysis

Signaling Pathway (Illustrative)

While not directly related to the analytical methods, understanding the potential biological context of piperazine derivatives can be important in drug development. The diagram below illustrates a generalized signaling pathway that could be modulated by pharmacologically active piperazine compounds, which often interact with neurotransmitter systems.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response Piperazine Piperazine Derivative Receptor GPCR / Transporter Piperazine->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Activation Protein Kinase Activation Second_Messenger->Kinase_Activation Response Modulation of Neurotransmission Kinase_Activation->Response

Generalized Neurotransmitter Signaling

Method

Application Note: Quantitative Analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in Human Plasma using HPLC-MS

Abstract This application note describes a sensitive and robust high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the quantitative analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the quantitative analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in human plasma. The protocol details a straightforward protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and routine drug monitoring in a research or clinical setting.

Introduction

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a substituted phenylpiperazine derivative. Phenylpiperazines are a class of compounds with a wide range of pharmacological activities, often targeting the central nervous system.[1] Accurate and reliable quantification of such compounds in biological matrices is crucial for preclinical and clinical drug development. This document provides a detailed protocol for the analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine using HPLC-MS.

Experimental

2.1. Materials and Reagents

  • 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • All other chemicals and solvents were of analytical grade.

2.2. Instrumentation

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2.3. Sample Preparation

A protein precipitation method was employed for sample preparation.[2]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an HPLC vial for analysis.

2.4. HPLC Conditions

ParameterValue
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
1.095
2.095
2.110
3.010

2.5. Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
AnalyteQ1: 289.0 -> Q3: [Precursor ion -> Product ion]
Internal Standard (IS)[To be determined based on the IS used]

Note: The exact MRM transitions and collision energies need to be optimized by infusing a standard solution of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine into the mass spectrometer. The molecular weight of the analyte is 289.6 g/mol .[3]

Method Validation (Summary)

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be prepared over the desired concentration range (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be >0.99.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) and accuracy (%bias) should be within ±15%.

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.

  • Stability: The stability of the analyte in plasma should be assessed under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Data Presentation

Table 1: Calibration Curve Data (Example)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Value]
5[Value]
10[Value]
50[Value]
100[Value]
500[Value]
1000[Value]

Table 2: Precision and Accuracy Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low5[Value][Value][Value][Value]
Medium50[Value][Value][Value][Value]
High800[Value][Value][Value][Value]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_output Output plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis results Concentration Data data_analysis->results pk_study Pharmacokinetic Study results->pk_study

Caption: Experimental workflow for the HPLC-MS analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR (e.g., 5-HT Receptor) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates drug Phenylpiperazine Derivative drug->receptor Binds

Caption: Hypothetical signaling pathway for a phenylpiperazine derivative acting on a G-protein coupled receptor.

References

Application

No In Vivo Studies Found for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Despite a comprehensive search for in vivo studies involving 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, no specific research or experimental data was identified for this particular compound. The scientific literature...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for in vivo studies involving 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, no specific research or experimental data was identified for this particular compound. The scientific literature readily available does not contain information regarding its pharmacokinetics, pharmacodynamics, or any behavioral or physiological effects in living organisms.

The search for relevant studies yielded information on structurally analogous but distinct molecules. These included:

  • --INVALID-LINK--methanol (Vacquinol-1): Research on this compound has explored its potential as a therapeutic agent.[1]

  • 1-(m-Chlorophenyl)piperazine (m-CPP): This compound has been studied for its effects on rodent behavior, particularly in the context of antidepressant assays.[2] It has also been investigated in human pharmacokinetic studies.[3]

  • Piperazine-2,5-diones: This class of compounds has been examined for various biological activities.

  • 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one: The metabolism of this tranquillizing agent has been investigated in rats.[4]

Due to the absence of specific in vivo data for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the request, including data presentation, experimental methodologies, and visualizations, are contingent on the existence of such primary research data.

Researchers, scientists, and drug development professionals interested in the in vivo properties of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine would need to conduct foundational studies to generate the necessary data. Such research would likely involve initial pharmacokinetic and toxicological profiling in animal models, followed by investigations into its potential therapeutic effects or mechanisms of action.

References

Application

Application Notes and Protocols: Safe Handling and Storage of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidelines for the safe handling, storage, and disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine (CAS No. 1261940-25...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine (CAS No. 1261940-25-3). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Information and Properties

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a chemical intermediate used in pharmaceutical research. Understanding its physical and chemical properties is the first step toward safe handling.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 1261940-25-3[1]
Molecular Weight 289.6 g/mol [1]
Appearance Solid (Form may vary)
Storage Temperature Room temperature[2]

Hazard Identification and Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation exposure.

Experimental Protocols

General Handling and Weighing Protocol

This protocol outlines the standard procedure for handling and weighing the compound to minimize exposure and contamination.

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and free of clutter.

    • Don all required PPE as specified in Table 2.

    • Have spill containment materials readily available.

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.

    • Use a clean, tared weigh boat or appropriate container.

    • Carefully transfer the desired amount of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine using a clean spatula. Avoid generating dust.

    • Close the primary container tightly immediately after use.

  • Dissolving:

    • Add the solvent to the weighed compound slowly and carefully to avoid splashing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

  • Post-Handling:

    • Clean the spatula and work surfaces thoroughly.

    • Dispose of contaminated materials (e.g., weigh boats, gloves) in a designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

  • Storage Conditions: Store 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in a tightly sealed container at room temperature.[2]

  • Location: Keep in a dry, well-ventilated area, away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

Spill and Waste Disposal Protocol

Immediate and appropriate response to spills is critical to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep or scoop the spilled material into a labeled waste container.

    • Avoid creating dust.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Place all cleanup materials in the designated chemical waste container.

  • Waste Disposal:

    • Dispose of all waste materials containing 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in general trash.

Visual Workflows

The following diagrams illustrate the key workflows for safe handling and emergency procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don PPE Area Prepare Work Area Prep->Area Weigh Weigh Compound (in fume hood) Area->Weigh Dissolve Dissolve Weigh->Dissolve Clean Clean Equipment & Work Area Dissolve->Clean Dispose Dispose Waste Clean->Dispose Store Store Compound Dispose->Store

Caption: Workflow for the safe handling of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

SpillResponseProtocol cluster_cleanup Cleanup Procedure Spill Spill Detected Evacuate Evacuate Area (if necessary) Spill->Evacuate Assess Assess Spill Size & Risk Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Collect Collect Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Decision-making protocol for a chemical spill incident.

References

Method

Application Notes and Protocols: Formulation and Experimental Use of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are provided as a representative guide for the formulation and experimental evaluation of 1-(2-Bro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative guide for the formulation and experimental evaluation of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. As specific biological data for this compound is not extensively available in public literature, these protocols are based on established methodologies for the broader class of arylpiperazine derivatives. All experimental procedures and hypothesized pathways require validation for this specific chemical entity.

Compound Information

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a synthetic compound belonging to the arylpiperazine class, a scaffold known for a wide range of pharmacological activities.

PropertyValue
CAS Number 1261940-25-3[1]
Molecular Formula C₁₁H₁₄BrClN₂[1]
Molecular Weight 289.60 g/mol [1]
Chemical Structure (Structure to be visualized by researchers)

Formulation Protocols

Preparation of Stock Solutions for In Vitro Experiments

Arylpiperazine compounds can exhibit variable solubility. It is recommended to perform solubility tests in common solvents to determine the optimal solvent for stock solution preparation.

Materials:

  • 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

Calculation for a 10 mM Stock Solution: To prepare 1 mL of a 10 mM stock solution:

  • Amount (mg) = (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (289.60 g/mol ) * (1000 mg/g) = 2.896 mg

  • Dissolve 2.896 mg of the compound in 1 mL of DMSO.

Preparation of Working Solutions for In Vitro Assays

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Protocol:

  • Thaw an aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in a sterile, serum-free medium to achieve the desired final concentrations for the experiment.

  • The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a representative method to assess the cytotoxic effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells.[2]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Hypothetical Data Presentation:

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-74815.2
PC-34822.8
A549 (Lung)4835.1
HCT116 (Colon)4818.9

Potential Signaling Pathway and Experimental Workflow

Arylpiperazine derivatives are known to interact with various receptors, including serotonin (5-HT) and dopamine receptors, which can trigger downstream signaling cascades.[3] A plausible, yet hypothetical, mechanism of action could involve the modulation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

G Hypothetical Signaling Pathway for an Arylpiperazine Compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., 5-HT Receptor) PI3K PI3K GPCR->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-(2-Bromo-5-chlorophenyl) -4-methylpiperazine Compound->GPCR Antagonist Activity

Caption: Hypothetical signaling pathway.

Experimental Workflow for In Vivo Studies

G Workflow for In Vivo Xenograft Study A Cell Culture (e.g., MCF-7) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment with Compound or Vehicle (e.g., daily IP injection) D->E F Tumor Volume and Body Weight Measurement E->F Repeated Measures F->E G Endpoint: Tumor Excision and Analysis F->G H Data Analysis (Tumor Growth Inhibition) G->H

Caption: Workflow for an in vivo xenograft study.

In Vivo Experimental Protocol

Anticancer Efficacy in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo anticancer activity of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine using a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., MCF-7)

  • Matrigel (optional)

  • Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline)

  • Calipers

  • Surgical tools for tumor excision

Protocol:

  • Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a serum-free medium, potentially mixed with Matrigel, to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Formulation Preparation: Prepare the formulation of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in a suitable vehicle. The choice of vehicle is critical for poorly soluble compounds and may require optimization.[5][6]

  • Compound Administration: Administer the compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal or oral administration).

  • Data Collection: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[4]

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI).

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control-1500 ± 250-+5.2
Compound10950 ± 18036.7+3.1
Compound30520 ± 11065.3-1.5
Positive Control-450 ± 9070.0-4.8

References

Application

Dosage and concentration for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine studies

Application Notes and Protocols for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine A Preamble on the Current Research Landscape Following a comprehensive review of publicly available scientific literature, it has been det...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

A Preamble on the Current Research Landscape

Following a comprehensive review of publicly available scientific literature, it has been determined that there are currently no published research studies, clinical trials, or detailed experimental protocols specifically investigating the compound 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. The search included scientific databases, chemical supplier information, and patent repositories. While structurally related piperazine derivatives have been explored for various biological activities, data pertaining to the dosage, concentration, and specific biological effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine remains unpublished.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

The information available is primarily limited to chemical catalogues listing the compound for sale as a research chemical, without accompanying data on its biological properties or handling instructions for experimental use.

General Application Notes for Novel Piperazine Derivatives

For researchers intending to investigate the properties of novel compounds such as 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, a structured and cautious approach is paramount. The following sections provide generalized guidance and hypothetical protocols that can serve as a starting point for preliminary studies. These are based on common practices for characterizing new chemical entities and should be adapted based on emerging experimental data.

Initial In Vitro Assessment: A General Protocol

The first step in characterizing a novel compound is typically to assess its effects on cultured cells. This allows for the determination of cytotoxicity and a preliminary indication of potential therapeutic or adverse effects at a cellular level.

Table 1: Hypothetical Concentration Ranges for Initial In Vitro Screening

Assay TypeInitial Concentration RangePurpose
Cytotoxicity Assay (e.g., MTT, LDH) 0.1 µM - 100 µMTo determine the concentration at which the compound becomes toxic to cells (IC50/CC50).
Target-Based Assay (e.g., Receptor Binding) 1 nM - 10 µMTo assess the compound's affinity and selectivity for a specific biological target.
Functional Cellular Assay 10 nM - 50 µMTo evaluate the compound's effect on cellular processes such as signaling pathways or protein expression.

Note: These ranges are illustrative and should be optimized based on the specific cell line and experimental endpoint.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate a chosen cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for anti-proliferative studies) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizing Experimental Design and Potential Pathways

Experimental Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the initial characterization of a new chemical entity like 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Hypothetical) A Compound Synthesis & Purification B Cytotoxicity Assays (e.g., MTT, LDH) A->B Initial Screening C Target Identification (e.g., Binding Assays) B->C Determine Non-Toxic Range D Functional Assays (e.g., Signaling Pathway Analysis) C->D Investigate Mechanism E Pharmacokinetic Studies (ADME) D->E Promising In Vitro Results F Efficacy Studies (Animal Models) E->F G Toxicology Studies F->G

Workflow for Novel Compound Characterization.

Hypothetical Signaling Pathway Involvement

Many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The diagram below presents a generalized GPCR signaling cascade that could be investigated for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

compound 1-(2-Bromo-5-chlorophenyl) -4-methylpiperazine receptor GPCR Target compound->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates Targets

Generalized GPCR Signaling Pathway.

Concluding Remarks

The provided notes and protocols are intended as a general guide for initiating research on 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. As no specific data is currently available, all experimental parameters, including dosages, concentrations, and choice of biological systems, will need to be determined empirically. Researchers are strongly encouraged to conduct thorough dose-response studies and to publish their findings to contribute to the collective understanding of this novel compound.

References

Method

Application Notes and Protocols: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in Medicinal Chemistry

Disclaimer: Direct experimental data and specific applications for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine are not extensively documented in publicly available scientific literature. The following application notes...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and specific applications for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the well-established roles of structurally similar substituted phenylpiperazine and methylpiperazine moieties in medicinal chemistry. These notes serve as a predictive guide for potential research and development applications.

Introduction

The 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine scaffold represents a promising starting point for the design of novel therapeutic agents. The substituted phenylpiperazine motif is a common feature in a multitude of biologically active compounds, often serving as a key pharmacophore for interacting with various biological targets. The presence of halogen atoms (bromine and chlorine) on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability. The N-methylpiperazine group is known to enhance solubility and can play a crucial role in target engagement.

Potential Therapeutic Applications

Based on the known activities of related compounds, 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine could be explored as a precursor or lead compound in the following therapeutic areas:

  • Oncology: Many kinase inhibitors incorporate a substituted phenylpiperazine moiety. This structural unit can target the ATP-binding site of various kinases, such as Src, Abl, and receptor tyrosine kinases, which are often dysregulated in cancer.[1]

  • Neuropharmacology: The phenylpiperazine core is prevalent in drugs targeting central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine receptors.[2][3] Derivatives could be investigated for their potential as antidepressants, antipsychotics, or anxiolytics.

  • Infectious Diseases: Piperazine derivatives have shown a broad spectrum of antimicrobial activities.[4] This scaffold could be functionalized to develop novel antibacterial, antifungal, or antiviral agents.

Quantitative Data from Structurally Related Compounds

To illustrate the potential bioactivity, the following table summarizes data for various drugs and research compounds containing the phenylpiperazine or a similar substituted piperazine moiety.

Compound Class/NameTarget(s)Key Bioactivity (IC₅₀/Kᵢ)Therapeutic Area
Dasatinib (BMS-354825) Dual Src/Abl kinase inhibitorSrc: 0.53 nM, Abl: <1 nMOncology
Vestipitant NK₁ Receptor AntagonistKᵢ (human NK₁): 0.25 nMNeuropharmacology (Antiemetic/Antidepressant)
Aripiprazole D₂ partial agonist, 5-HT₁ₐ partial agonist, 5-HT₂ₐ antagonistKᵢ: D₂ = 0.34 nM, 5-HT₁ₐ = 1.7 nM, 5-HT₂ₐ = 3.4 nMNeuropharmacology (Antipsychotic)
Vortioxetine SERT inhibitor, 5-HT₁ₐ agonist, 5-HT₃ antagonistKᵢ: SERT = 1.6 nM, 5-HT₁ₐ = 15 nM, 5-HT₃ = 3.7 nMNeuropharmacology (Antidepressant)
Imatinib Abl, c-Kit, PDGFR inhibitorIC₅₀ (Abl): 250 nMOncology

Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and evaluation of derivatives of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Protocol 1: Synthesis of Arylpiperazine Derivatives via Buchwald-Hartwig Amination

This protocol describes a common method for coupling an aryl halide with a piperazine.

Materials:

  • 1-Bromo-2-chloro-5-iodobenzene (or similar di- or tri-substituted benzene)

  • 1-Methylpiperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the base (1.4 mmol) and 1-methylpiperazine (1.2 mmol).

  • Add anhydrous solvent (5 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Test compound (e.g., a derivative of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine)

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96- or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time for signal development.

  • Measure the signal (luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Synthetic Pathway

G A 1,2-Dibromo-4-chlorobenzene C 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine A->C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) B 1-Methylpiperazine B->C E Final Product C->E Suzuki Coupling (Pd catalyst, base) D Arylboronic acid or ester D->E

Caption: Hypothetical two-step synthesis of a derivative.

Experimental Workflow: Kinase Inhibitor Screening

G cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Data Analysis A Synthesized Compound (e.g., Phenylpiperazine derivative) B Serial Dilution A->B D Add Compound B->D C Kinase, Substrate, Buffer C->D E Initiate with ATP D->E F Incubate E->F G Add Detection Reagent F->G H Read Signal G->H I Calculate IC50 H->I

Caption: Workflow for in vitro kinase inhibitor screening.

Signaling Pathway: Receptor Tyrosine Kinase Inhibition

G cluster_0 Cell Membrane RTK RTK P1 Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->P1 Phosphorylates Ligand Growth Factor Ligand->RTK Activates Inhibitor Phenylpiperazine Inhibitor Inhibitor->RTK Inhibits P2 Cell Proliferation, Survival P1->P2

Caption: Inhibition of a generic Receptor Tyrosine Kinase pathway.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1-(2-Bromo-5-chlor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. The primary synthetic route discussed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine via Buchwald-Hartwig amination can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl bromides like 2-bromo-5-chlorotoluene, bulky and electron-rich phosphine ligands are often preferred as they promote the key steps of the catalytic cycle.[1] Consider screening different ligands.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your starting materials are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.

  • Solvent Quality: The reaction is sensitive to oxygen and water. Ensure you are using anhydrous and thoroughly degassed solvents. Toluene and dioxane are common choices for this reaction.[2]

  • Reaction Temperature: The reaction temperature can significantly impact the rate and yield. Typically, temperatures between 80-110 °C are employed. If the yield is low, a systematic increase in temperature might be beneficial, but be mindful of potential side reactions.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the Buchwald-Hartwig amination:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-chloro-4-methylbenzene. This can be minimized by ensuring an inert atmosphere (argon or nitrogen) and using high-purity reagents.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound. Optimizing the catalyst-to-ligand ratio can often suppress this side reaction.

  • Reaction at the Chloro Position: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed coupling reactions, reaction at the chlorine site can occur, especially at higher temperatures or with highly active catalysts. Using milder reaction conditions can improve selectivity.

Q3: How do I choose the right catalyst and ligand for this specific synthesis?

A3: The selection of the catalyst and ligand is crucial for a successful reaction. For the coupling of an electron-deficient aryl bromide with a secondary amine like 1-methylpiperazine, a combination of a palladium(0) precursor (e.g., Pd₂(dba)₃) or a palladium(II) precursor that can be reduced in situ (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is a good starting point.

Ligand FamilyExamplesCharacteristics
Biaryl Phosphines XPhos, SPhos, RuPhosHighly effective for a broad range of substrates, including electron-deficient aryl halides. They are known to promote fast reaction rates and provide high yields.
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand that can be effective for some amination reactions.
Carbene Ligands N-Heterocyclic Carbenes (NHCs)Offer an alternative to phosphine ligands and can be effective in certain cases.

It is highly recommended to perform small-scale screening experiments with different ligands to identify the optimal choice for your specific reaction.

Q4: What is the best work-up and purification procedure for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A4: A typical work-up and purification procedure involves the following steps:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench it with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate with a small amount of triethylamine (to prevent the product from streaking on the column) is often effective.

Data Presentation

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Expected Yield Range (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-2475-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane11018-2470-90
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene10016-2470-85
Pd(OAc)₂ (2)dppf (4)NaOtBuDioxane1002460-80

Note: These are estimated yields and actual results may vary depending on the specific experimental conditions and the purity of the reagents.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general methodology for the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Optimization of the catalyst, ligand, base, and solvent may be required to achieve the best results.

Materials:

  • 2-Bromo-5-chlorotoluene

  • 1-Methylpiperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the base (1.5-2.0 equivalents).

  • Add 2-Bromo-5-chlorotoluene (1.0 equivalent) and 1-methylpiperazine (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the work-up and purification as described in the FAQ section.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd Catalyst, Ligand, Base, 2-Bromo-5-chlorotoluene, & 1-Methylpiperazine in an inert atmosphere solvent Add Anhydrous, Degassed Solvent reagents->solvent heating Heat to 80-110 °C with Stirring solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Isolated Product: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Caption: Experimental workflow for the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Oxidative Addition pd0->pd_complex Ar-X pd_aryl Ar-Pd(II)-X(L) pd_complex->pd_aryl amine_coordination Amine Coordination & Deprotonation pd_aryl->amine_coordination + R₂NH, Base pd_amido Ar-Pd(II)-NR₂(L) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Optimization

Technical Support Center: Purification of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A1: Common impurities can include unreacted starting materials such as 1-bromo-2,5-dichlorobenzene and N-methylpiperazine, side-products from incomplete reactions, or by-products from undesired secondary reactions. Depending on the synthetic route, impurities from catalysts or reagents may also be present.

Q2: Which analytical techniques are recommended for assessing the purity of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A2: For routine purity assessment, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity determination.

Q3: What are the general approaches for purifying 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A3: The most common purification techniques for compounds of this class are crystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.

Q4: Can I use acid-base extraction for purification?

A4: Yes, as 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a basic compound due to the piperazine nitrogen atoms, acid-base extraction is a viable purification method. This technique is particularly useful for removing non-basic impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Problem Possible Cause Recommended Solution
Low Recovery After Crystallization The compound is too soluble in the chosen solvent.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Try using a solvent/anti-solvent system.
The volume of solvent used was too large.- Reduce the volume of solvent used to dissolve the crude product.
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization.- Perform a preliminary purification step such as column chromatography or an acid-base wash.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Inappropriate solvent system.- Experiment with different crystallization solvents or solvent mixtures.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.- Optimize the eluent system using TLC. A good starting point for similar compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Column overloading.- Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Product Contaminated with Starting Materials Incomplete reaction.- Monitor the reaction progress using TLC or HPLC to ensure completion before work-up.
Inefficient purification.- If starting materials are significantly different in polarity, column chromatography should be effective.- If one of the starting materials is an acid or a base, an acid-base extraction can be used.
Persistent Impurity of Similar Polarity The impurity has a very similar chemical structure and polarity to the product.- High-performance flash chromatography or preparative HPLC may be necessary.- Consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Ethanol has been used for similar piperazine derivatives.[1]

  • Dissolution: In a flask, dissolve the crude 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Make the aqueous layer basic by adding a base such as sodium hydroxide or sodium bicarbonate until the product precipitates or can be extracted.

  • Extraction: Extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Initial_Analysis Purity Assessment (TLC, HPLC, GC-MS) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Pure_Product Pure Product Decision->Pure_Product Yes Purification Purification Step Decision->Purification No Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography AcidBase_Extraction Acid-Base Extraction Purification->AcidBase_Extraction Recrystallization->Initial_Analysis Chromatography->Initial_Analysis AcidBase_Extraction->Initial_Analysis

Caption: General purification workflow for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Troubleshooting_Logic Start Purification Attempt Fails Identify_Problem Identify the Issue Start->Identify_Problem Low_Yield Low Yield Identify_Problem->Low_Yield Oily_Product Oily Product Identify_Problem->Oily_Product Poor_Separation Poor Separation Identify_Problem->Poor_Separation Analyze_Solubility Analyze Solubility in Crystallization Solvent Low_Yield->Analyze_Solubility Check_Impurities Check for Oily Impurities Oily_Product->Check_Impurities Optimize_Eluent Optimize Chromatographic Eluent Poor_Separation->Optimize_Eluent Solution1 Change Solvent or Use Anti-solvent Analyze_Solubility->Solution1 Solution2 Pre-purify or Try Different Crystallization Method Check_Impurities->Solution2 Solution3 Perform Gradient Elution or Use Preparative HPLC Optimize_Eluent->Solution3

Caption: Troubleshooting logic for common purification challenges.

References

Troubleshooting

Stability issues with 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in solution

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is showing a gradual loss of purity over time, even when stored at low temperatures. What are the potential causes?

A1: The gradual degradation of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in solution can be attributed to several factors inherent to its chemical structure. The primary culprits are often oxidation, hydrolysis, and photodegradation.[1] The piperazine ring is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or trace metal ions in the solvent. While the aryl-halide bonds are generally stable, harsh pH conditions can promote hydrolysis. Additionally, like many aromatic compounds, it may be sensitive to light.

Q2: I've observed a change in the color of my stock solution. What does this indicate?

A2: A color change in your solution is a common indicator of chemical degradation. This is often due to the formation of colored degradation products resulting from oxidation or other complex reactions. It is strongly recommended to discard any discolored solutions and prepare a fresh stock. To minimize this, consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect it from light.[1]

Q3: Are there specific pH ranges I should avoid to maintain the stability of this compound?

A3: Yes, the stability of piperazine derivatives can be highly dependent on pH.[2] The piperazine moiety is basic, with a pKa typically in the range of 9-10.[3] In strongly acidic or basic solutions, the compound may be more susceptible to hydrolysis or other degradation pathways. It is advisable to maintain the pH of your aqueous solutions within a neutral to slightly acidic range (pH 4-7) using a suitable buffer system, if compatible with your experimental design.

Q4: Can I store prepared solutions of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A4: For optimal results and to avoid inconsistencies, it is highly recommended to use freshly prepared solutions for your experiments.[1][4] If storage is unavoidable, solutions should be kept at low temperatures, such as -20°C or -80°C, in small, single-use aliquots to prevent repeated freeze-thaw cycles. Phenylpiperazines, in general, have shown degradation over extended storage periods, even when frozen.[5]

Q5: My experimental results are inconsistent. Could this be related to the stability of the compound?

A5: Inconsistent experimental results are a frequent consequence of compound degradation.[1] A decline in the concentration of the active compound can lead to a loss of potency or unexpected biological effects. If you are experiencing variability in your data, it is crucial to assess the stability of your compound under the specific conditions of your experiment.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Rapid Degradation in Aqueous Buffers
  • Symptom: Significant loss of the parent compound within hours of preparation in an aqueous buffer, as confirmed by HPLC or LC-MS.

  • Possible Causes:

    • Oxidation: The buffer may contain dissolved oxygen or trace metal contaminants that catalyze oxidation of the piperazine ring.

    • pH Instability: The buffer's pH may be outside the optimal stability range for the compound.

    • Photodegradation: Exposure to ambient or UV light can induce degradation.

  • Troubleshooting Steps:

    • De-gas Buffers: Before use, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the buffer.

    • Optimize pH: Conduct a small-scale pH stability screen by preparing the solution in a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8) and monitor the purity over time.

    • Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil to prevent light exposure.[1]

Issue 2: Incomplete Solubilization or Precipitation Over Time
  • Symptom: The compound initially dissolves in an organic solvent (like DMSO) but precipitates when diluted into an aqueous medium.

  • Possible Causes:

    • Low Aqueous Solubility: The compound may have poor solubility in the final aqueous buffer.

    • Salt Formation/Conversion: Changes in pH upon dilution can alter the ionization state of the molecule, affecting its solubility.

  • Troubleshooting Steps:

    • Co-solvents: Consider the use of a pharmaceutically acceptable co-solvent (e.g., PEG-400, ethanol) in your aqueous medium to increase solubility.

    • pH Adjustment: Adjust the pH of the aqueous medium to a range where the compound is more soluble. For basic compounds like this, a slightly acidic pH might improve solubility by forming a more soluble salt.

    • Sonication: Use an ultrasonic bath to aid in the initial dissolution of the compound in the stock solvent and upon dilution.

    • Formulation as a Salt: If you have the capability, converting the free base to a salt (e.g., hydrochloride or citrate) can significantly enhance aqueous solubility and stability.[1]

Data Presentation

While specific stability data for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is not publicly available, the following tables provide a template for organizing your own stability study results.

Table 1: pH-Dependent Stability in Aqueous Buffers at Room Temperature

pH of BufferTime (hours)% Remaining Parent Compound (Illustrative)
4.00100.0
699.5
2498.2
7.00100.0
698.8
2495.3
9.00100.0
696.1
2489.7

Table 2: Stability Under Various Stress Conditions (Forced Degradation)

Stress ConditionDuration% Remaining Parent Compound (Illustrative)Major Degradation Products Observed
0.1 M HCl24 hours92.5DP-1, DP-2
0.1 M NaOH24 hours85.3DP-3, DP-4
3% H₂O₂24 hours78.9DP-5 (Oxidative)
Heat (60°C)48 hours97.1DP-1
Light (Xenon lamp)24 hours94.6DP-6 (Photolytic)

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Place a solid sample of the compound and a vial of the stock solution in a temperature-controlled oven at 60°C for 48 hours. Analyze both the solid and the solution at the end of the study.

  • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light source (e.g., Xenon lamp) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber. Analyze both samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.[8]

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[9]

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). If peak shape or separation is poor, consider other column chemistries like C8 or phenyl.[1]

  • Mobile Phase Optimization:

    • Aqueous Phase: Begin with a buffer such as 20 mM potassium phosphate or ammonium acetate, with a pH adjusted to be between 3 and 6.

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

    • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any potential degradation products. For example, start with a low percentage of the organic phase and gradually increase it over 15-20 minutes.

  • Detection: Use a UV detector set at the λmax of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Method Validation: Once the separation is optimized using samples from the forced degradation study, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathway for Phenylpiperazines parent 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine n_oxide Piperazine N-Oxide (Oxidation at N4) parent->n_oxide dealkylation De-methylated Piperazine (Oxidation at N-CH₃) parent->dealkylation ring_opening Piperazine Ring-Opened Products parent->ring_opening dehalogenation De-brominated/De-chlorinated Products parent->dehalogenation oxidative_stress Oxidative Stress (e.g., H₂O₂, O₂) oxidative_stress->n_oxide Major Pathway oxidative_stress->dealkylation Minor Pathway hydrolytic_stress Hydrolytic Stress (Acid/Base) hydrolytic_stress->ring_opening photolytic_stress Photolytic Stress (UV/Visible Light) photolytic_stress->dehalogenation

Caption: A diagram illustrating potential degradation pathways for phenylpiperazine derivatives under various stress conditions.

Workflow for Investigating Compound Stability start Start: Inconsistent Experimental Results or Visible Solution Changes prep_fresh Prepare Fresh Solution (Use immediately) start->prep_fresh forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prep_fresh->forced_degradation If issues persist hplc_dev Develop Stability-Indicating HPLC/LC-MS Method forced_degradation->hplc_dev analyze Analyze Stressed Samples hplc_dev->analyze identify Identify Degradation Products and Pathways analyze->identify optimize Optimize Storage and Handling Conditions (pH, Temp, Light, Atmosphere) identify->optimize end End: Implement Optimized Protocol optimize->end

Caption: A workflow diagram outlining the steps to investigate and address stability issues with a research compound.

Troubleshooting Logic for Solution Instability start Issue: Solution Instability Observed is_discolored Is there a color change? start->is_discolored is_aqueous Is the solvent aqueous? degas Action: De-gas solvent, use amber vials, check pH is_aqueous->degas Yes use_organic Consider using anhydrous organic solvent for stock is_aqueous->use_organic No is_discolored->is_aqueous No use_fresh Action: Prepare fresh solution, store under inert gas is_discolored->use_fresh Yes end_resolved Outcome: Stability Improved degas->end_resolved use_fresh->end_resolved end_further_investigation Outcome: Further investigation needed (Forced Degradation Study) use_organic->end_further_investigation

Caption: A decision-making diagram to troubleshoot common solution instability issues for research chemicals.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Welcome to the technical support center for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the solubility of this compound.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving solubility issues encountered during your experiments.

Initial Assessment: My compound won't dissolve.

Question: I am having difficulty dissolving 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in my desired aqueous buffer for an in vitro assay. What should I do first?

Answer: The first step is to systematically evaluate the compound's solubility in a range of common laboratory solvents. This will help establish a baseline and inform the selection of an appropriate solubilization strategy. We recommend testing a small amount of the compound in a variety of solvents, from non-polar to polar.

Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing the solubility of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

General Solubility Issues

Q1: What are the initial steps to take when encountering solubility problems with 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A1: When facing solubility challenges, a systematic approach is crucial. Start by attempting to dissolve a small, accurately weighed amount of the compound in a precise volume of your desired solvent or buffer system. Observe the dissolution visually and, if possible, quantify the undissolved material. This initial assessment will confirm the solubility issue and provide a baseline for improvement.

Q2: Is it possible that the solid form of the compound is affecting its solubility?

A2: Yes, the solid-state properties of a compound, such as its crystalline form (polymorphism) or if it is amorphous, can significantly impact its solubility.[1] Different polymorphs can have different crystal lattice energies, leading to variations in solubility. The amorphous form is generally more soluble than its crystalline counterparts but may be less stable.[1]

Solvent Selection and Co-solvents

Q3: My compound is poorly soluble in aqueous buffers. What other solvents should I consider?

A3: For poorly water-soluble compounds, exploring a range of organic solvents is a standard approach. The choice of solvent will depend on the downstream application. For example, if the compound is intended for an in vitro cell-based assay, the solvent must be compatible with the cells and present at a non-toxic concentration. Common co-solvents used to enhance aqueous solubility include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).[2][3][4]

Q4: How do I select the best co-solvent system for my experiment?

A4: The selection of a co-solvent system should be guided by the physicochemical properties of your compound and the requirements of your experimental system.[2] It is advisable to test a panel of pharmaceutically acceptable co-solvents. Prepare stock solutions of your compound in various co-solvents at a high concentration and then dilute them into your aqueous buffer. Observe for any precipitation upon dilution. The ideal co-solvent will maintain the compound in solution at the desired final concentration.

pH Adjustment

Q5: Can adjusting the pH of my solution improve the solubility of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A5: Yes, pH modification can be a very effective technique for ionizable drugs.[4] Since 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine contains a basic piperazine moiety, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt. Conversely, in basic conditions, the compound is likely to be less soluble. Therefore, carefully adjusting the pH of your buffer to a more acidic range could significantly enhance its solubility.

Particle Size Reduction

Q6: I have a solid form of the compound. Would reducing the particle size help with dissolution?

A6: Yes, reducing the particle size increases the surface area-to-volume ratio of the solid, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][5] Techniques like micronization and nanomilling are common methods used to reduce particle size.[6][7] For laboratory-scale experiments, techniques such as sonication or grinding can be employed to reduce particle size.[2]

Data Presentation

Table 1: Hypothetical Solubility of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1
0.1 N HCl5.2
Ethanol15.8
Dimethyl Sulfoxide (DMSO)> 50
Polyethylene Glycol 400 (PEG 400)25.3

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using a Co-solvent System

Objective: To determine the apparent solubility of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in an aqueous buffer using a co-solvent.

Materials:

  • 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mg/mL).

  • Add increasing volumes of the DMSO stock solution to a fixed volume of PBS (pH 7.4) in separate vials.

  • Ensure the final concentration of DMSO is kept constant across all vials (e.g., 1% v/v) by adding appropriate volumes of pure DMSO.

  • Stir the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to reach equilibrium.

  • After equilibration, visually inspect for any precipitation.

  • Filter the solutions to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • The highest concentration at which the compound remains in solution is its apparent solubility in that co-solvent system.

Mandatory Visualization

G Troubleshooting Workflow for Solubility Issues A Compound fails to dissolve in aqueous buffer B Perform initial solvent screening A->B C Is the compound soluble in a water-miscible organic solvent? B->C D Prepare a high-concentration stock in the organic solvent C->D Yes G Explore alternative strategies C->G No E Dilute stock into aqueous buffer. Does it precipitate? D->E F Solubility issue resolved. Proceed with experiment. E->F No E->G Yes H Consider pH modification (if ionizable) G->H I Consider particle size reduction G->I J Consider formulation approaches (e.g., solid dispersions, complexation) G->J

Caption: A decision tree for troubleshooting solubility problems.

G Signaling Pathway of a Hypothetical Receptor Modulated by the Compound cluster_0 Extracellular cluster_1 Intracellular A 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine B Target Receptor A->B C G-Protein Activation B->C D Second Messenger Cascade (e.g., cAMP, IP3) C->D E Downstream Kinase Activation D->E F Cellular Response E->F

Caption: A hypothetical signaling pathway for the compound.

References

Troubleshooting

Technical Support Center: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2-bromo-5-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine. The information is presented in a question-and-answer format to directly address common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine?

A1: The most prevalent and versatile method for the synthesis of 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1][2] In this specific synthesis, the aryl halide is typically 1,4-dibromo-2-chlorobenzene or a related dihalobenzene, and the amine is 1-methylpiperazine.

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting materials are:

  • Aryl Halide: 1,4-Dibromo-2-chlorobenzene is a common precursor. Due to the relative reactivity of halogens in palladium-catalyzed couplings (I > Br > Cl), the bromine atom at the 4-position is generally more reactive than the bromine at the 1-position (ortho to the chloro group) and the chlorine atom.

  • Amine: 1-Methylpiperazine.

  • Catalyst: A palladium source, often a pre-catalyst like a palladacycle, is used.[3]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for reaction efficiency.

  • Base: A strong, non-nucleophilic base is required.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Diagnosis: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

    • Solution: Ensure an active LPd(0) species is being generated. Using modern pre-catalysts can be more reliable than generating the catalyst in situ from Pd(II) sources.[3] If using a Pd(II) salt, pre-activation of the catalyst/ligand mixture may be necessary. Also, consider adding an extra equivalent of the phosphine ligand relative to the palladium to prevent catalyst deactivation, as amines can sometimes act as competing ligands.[3]

  • Poor Reactivity of the Aryl Halide:

    • Diagnosis: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[4]

    • Solution: If starting with a substrate containing both bromine and chlorine, the reaction should preferentially occur at the C-Br bond. If you are attempting to react at a C-Cl bond, a more specialized catalyst system (e.g., with more electron-rich and bulky ligands) and higher reaction temperatures may be required.

  • Issues with Reagents:

    • Diagnosis: Impurities in starting materials, solvents, or degradation of the base can inhibit the reaction.

    • Solution: Assess the purity of your starting materials and purify them if necessary. Ensure that solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst. Use a freshly opened or properly stored base.

Problem 2: Formation of Significant Side Products

The following table summarizes common side products, their potential causes, and suggested solutions.

Side ProductPotential Cause(s)Suggested Solutions
1-Bromo-4-chloro-2-(4-methylpiperazin-1-yl)benzene Reaction at the bromine ortho to the chlorine instead of the para bromine.Optimize the ligand and reaction temperature to improve selectivity. Sterically hindered ligands can favor reaction at the less hindered para position.
1,4-Bis(4-methylpiperazin-1-yl)-2-chlorobenzene Double amination of the di-bromo starting material.Use a stoichiometric amount or a slight excess of 1-methylpiperazine relative to the aryl halide. Carefully control the reaction time and temperature.
1-Chloro-4-(4-methylpiperazin-1-yl)benzene Hydrodehalogenation of the starting material or product.This can be caused by excessive heating or incomplete formation of the Pd-ligand complex. Using a pre-catalyst and running the reaction at a lower temperature may help.[5]
Homocoupling of the Aryl Halide (Biphenyl derivatives) Side reaction promoted by certain catalyst systems.Optimize the catalyst and ligand system. Screening different ligands can identify one that minimizes this side reaction.

Problem 3: Difficulty in Product Purification

Common Challenges and Purification Strategies:

  • Co-elution of Side Products:

    • Challenge: Hydrodehalogenated byproducts or regioisomers can have similar polarities to the desired product, making chromatographic separation difficult.

    • Strategy:

      • Chromatography Optimization: Experiment with different solvent systems (e.g., gradients of heptane/ethyl acetate or dichloromethane/methanol) and different stationary phases (e.g., silica gel with different pore sizes or alumina).

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

      • Acid-Base Extraction: As the product is a tertiary amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting with an organic solvent.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Base and Amine: Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv). Evacuate and backfill the Schlenk tube with the inert gas three times. Add 1-methylpiperazine (1.2 mmol, 1.2 equiv) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of 1-(2-bromo-5-chlorophenyl)-4-methylpiperazine.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide 1,4-Dibromo-2-chlorobenzene Product 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine ArylHalide->Product Buchwald-Hartwig Amination Amine 1-Methylpiperazine Amine->Product Catalyst Pd(0) Catalyst + Ligand Base Base (e.g., NaOtBu)

Caption: General reaction scheme for the synthesis.

Troubleshooting_Workflow Start Low Product Yield or Side Product Formation CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckReagents Verify Purity of Starting Materials and Solvents Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Base) Start->OptimizeConditions Purification Optimize Purification Strategy CheckCatalyst->Purification CheckReagents->Purification ScreenLigands Screen Different Ligands OptimizeConditions->ScreenLigands ScreenLigands->Purification

Caption: A logical workflow for troubleshooting common issues.

Caption: Potential side products in the reaction.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Bromo-5-chloro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. The primary synthetic route addressed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine via Buchwald-Hartwig amination.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.• Use a pre-formed, air-stable Pd(0) precatalyst. • Ensure rigorous anaerobic conditions by thoroughly degassing solvents and using Schlenk techniques.[1] • Choose a bulky, electron-rich phosphine ligand such as XPhos or RuPhos to protect the palladium center.[1]
Inappropriate Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.• Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[1] • Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times.[1]
Poor Reagent Quality: Impurities in starting materials, solvent, or reagents can inhibit the reaction.• Purify starting materials (2-bromo-5-chlorotoluene and 1-methylpiperazine) before use. • Use anhydrous and deoxygenated solvents.[1]
Low Reaction Temperature: The reaction may be too slow at the current temperature.• Optimize the reaction temperature, typically in the range of 80-110 °C.[1]
Formation of Side Products Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl bromide couple together.• Use a ligand that favors C-N reductive elimination over C-C coupling. • Optimize the palladium-to-ligand ratio, typically between 1:1 and 1:2.[1]
Hydrodehalogenation of Aryl Bromide: The bromo group is replaced by a hydrogen atom.• Ensure a strictly inert atmosphere (nitrogen or argon) to minimize sources of hydrogen. • Use a ligand that promotes rapid reductive elimination.[1]
Double Arylation of Piperazine: The aryl group attaches to both nitrogen atoms of the piperazine.• Use an excess of 1-methylpiperazine to favor mono-arylation.
Reaction Stalls Before Completion Catalyst Decomposition: The active catalytic species is not stable under the reaction conditions for the required duration.• Use a more robust ligand to stabilize the palladium catalyst. • Consider a lower reaction temperature with a longer reaction time.
Reagent Insolubility: One or more of the reagents may not be fully dissolved in the solvent at the reaction temperature.• Choose a solvent in which all reagents are soluble at the reaction temperature (e.g., toluene, dioxane).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A1: The most common and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide (2-bromo-5-chlorotoluene) with an amine (1-methylpiperazine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

Q2: How do I choose the right catalyst and ligand for this reaction?

A2: For challenging substrates like di-substituted aryl bromides, a combination of a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally recommended. Ligands like XPhos, SPhos, and RuPhos are excellent choices as they promote the catalytic cycle and stabilize the palladium catalyst.[1] Using a pre-formed, air-stable precatalyst that includes both the palladium and the ligand can lead to more consistent results.[1]

Q3: What is the role of the base in the Buchwald-Hartwig amination?

A3: A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is crucial. It serves two primary functions: it deprotonates the piperazine to make it more nucleophilic, and it facilitates the formation of the key palladium-amide intermediate in the catalytic cycle.[1]

Q4: Why are inert conditions necessary for this reaction?

A4: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Therefore, it is critical to maintain an inert atmosphere using nitrogen or argon throughout the reaction. This is typically achieved by using degassed solvents and employing Schlenk techniques for setting up the reaction.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points to determine the consumption of the starting materials and the formation of the product.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

Materials:

  • 2-Bromo-5-chlorotoluene (1.0 equiv)

  • 1-Methylpiperazine (1.2 - 2.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., XPhos, 2-10 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (or palladium source and ligand) and the base.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by 2-bromo-5-chlorotoluene and 1-methylpiperazine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation

The following tables are templates for organizing experimental data to optimize the reaction conditions. Researchers should populate these tables with their own experimental results to identify the optimal conditions for their specific setup.

Table 1: Optimization of Catalyst and Ligand

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)
2Pd(OAc)₂ (2)XPhos (4)
3Pd₂(dba)₃ (2)RuPhos (4)
4XPhos Pd G3 (2)-

Table 2: Optimization of Base

EntryBase (equiv)SolventTemperature (°C)Yield (%)
1NaOtBu (1.4)Toluene100
2LHMDS (1.4)Toluene100
3K₃PO₄ (2.0)Dioxane110
4Cs₂CO₃ (2.0)Dioxane110

Table 3: Optimization of Solvent and Temperature

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene8024
2Toluene10012
3Dioxane10012
4THF6524

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L_n OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]X Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst System (Activity, Loading) Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Purity, Dryness) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst/Ligand Use Precatalyst Check_Catalyst->Optimize_Catalyst Optimize_Conditions Adjust Temperature/Time Ensure Inert Atmosphere Check_Conditions->Optimize_Conditions Purify_Reagents Purify Starting Materials Use Anhydrous/Degassed Solvent Check_Reagents->Purify_Reagents Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting

Technical Support Center: Analytical Detection of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of 1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A1: The primary challenges stem from its chemical structure, which includes a basic piperazine ring and a halogenated aromatic group. Key issues include:

  • Peak Tailing in HPLC: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape.

  • Matrix Effects in LC-MS/MS: When analyzing biological samples, endogenous components of the matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[1]

  • Thermal Instability in GC-MS: Although many piperazine derivatives are amenable to GC-MS analysis, halogenated compounds can sometimes be thermally labile and may degrade in the high-temperature environment of the GC injector.

  • Isomeric Differentiation: Differentiating 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine from its isomers by mass spectrometry alone can be challenging as they may produce similar fragmentation patterns.[2]

Q2: I am observing significant peak tailing in my HPLC analysis. What are the common causes and how can I resolve this?

A2: Peak tailing for a basic compound like 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in reversed-phase HPLC is a frequent issue. Here is a systematic approach to troubleshooting:

  • Mobile Phase pH: The pH of the mobile phase is critical. For basic compounds, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form. For piperazine derivatives, a lower pH (e.g., pH 2.5-4) is often effective in protonating the piperazine nitrogens and reducing interaction with silanols.

  • Buffer Selection and Concentration: Using a buffer (e.g., phosphate, formate, or acetate) helps maintain a consistent pH. Increasing the buffer concentration can sometimes improve peak shape.

  • Column Choice: Consider using a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups. Phenyl-hexyl or embedded polar group (PEG) stationary phases can also offer alternative selectivity and improved peak shape for aromatic and basic compounds.

  • Mobile Phase Additives: Adding a small amount of a basic competitor, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.

Q3: My sensitivity is low in the GC-MS analysis. How can I improve it?

A3: Low sensitivity in GC-MS for this compound can be addressed by optimizing several parameters:

  • Derivatization: While not always necessary, derivatization of the secondary amine in the piperazine ring can improve volatility and thermal stability, leading to better peak shape and higher sensitivity. However, for a tertiary amine like the 4-methylpiperazine moiety, this is not applicable.

  • Injector Temperature: Optimize the injector temperature. A temperature that is too low may result in poor volatilization, while a temperature that is too high can cause degradation of the analyte. A temperature ramp may be beneficial.

  • Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is often a good starting point. Ensure the column is in good condition and not contaminated.

  • MS Parameters: Ensure the MS is tuned correctly. In selected ion monitoring (SIM) mode, choose characteristic and abundant ions for quantification to enhance sensitivity compared to full scan mode.

  • Sample Preparation: A clean sample is crucial. Use an appropriate extraction technique (e.g., solid-phase extraction or liquid-liquid extraction) to remove matrix interferences that could suppress the signal.

Q4: What are the expected major fragments for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in GC-MS (Electron Ionization)?

A4: The fragmentation of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine under electron ionization (EI) is expected to be driven by the cleavage of the bonds adjacent to the nitrogen atoms and within the piperazine ring. The presence of bromine and chlorine will result in characteristic isotopic patterns for fragments containing these atoms.

Key fragmentation pathways likely include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperazine nitrogen, leading to the loss of a methyl group or cleavage within the piperazine ring.

  • Cleavage of the piperazine ring: This can lead to several characteristic fragments. A common fragmentation for N-arylpiperazines is the formation of an ion corresponding to the substituted aniline radical cation.

  • Loss of the entire piperazine moiety: While less common, fragmentation leading to the bromochlorophenyl cation is possible.

Troubleshooting Workflows

HPLC Peak Tailing Troubleshooting

HPLC_Troubleshooting start Peak Tailing Observed check_pH Is mobile phase pH 2 units away from pKa? start->check_pH adjust_pH Adjust mobile phase pH (e.g., pH 2.5-4) check_pH->adjust_pH No check_buffer Is a buffer being used? check_pH->check_buffer Yes end_good Peak Shape Improved adjust_pH->end_good end_bad Issue Persists (Consult Instrument Manual) adjust_pH->end_bad add_buffer Add buffer (e.g., 10-25 mM formate) check_buffer->add_buffer No check_column Is column end-capped and in good condition? check_buffer->check_column Yes add_buffer->end_good add_buffer->end_bad replace_column Consider new or alternative column check_column->replace_column No/Unsure check_overload Is sample concentration high? check_column->check_overload Yes replace_column->end_good replace_column->end_bad dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes add_additive Consider adding TEA (0.1%) check_overload->add_additive No dilute_sample->end_good dilute_sample->end_bad add_additive->end_good add_additive->end_bad

Caption: Troubleshooting workflow for HPLC peak tailing.

Low Sensitivity in GC-MS Analysis

GCMS_Sensitivity_Troubleshooting start Low GC-MS Sensitivity check_ms_tune Is MS tuned correctly? start->check_ms_tune tune_ms Perform MS tuning check_ms_tune->tune_ms No check_sim Using SIM mode? check_ms_tune->check_sim Yes end_good Sensitivity Improved tune_ms->end_good end_bad Issue Persists (Consult Instrument Manual) tune_ms->end_bad use_sim Switch to SIM mode with characteristic ions check_sim->use_sim No check_injector Is injector temperature optimized? check_sim->check_injector Yes use_sim->end_good use_sim->end_bad optimize_injector_temp Optimize injector temperature check_injector->optimize_injector_temp No check_sample_prep Is sample clean? check_injector->check_sample_prep Yes optimize_injector_temp->end_good optimize_injector_temp->end_bad improve_sample_prep Improve sample cleanup (e.g., SPE) check_sample_prep->improve_sample_prep No check_column_health Is column in good condition? check_sample_prep->check_column_health Yes improve_sample_prep->end_good improve_sample_prep->end_bad replace_column Replace GC column check_column_health->replace_column No check_column_health->end_bad Yes replace_column->end_good replace_column->end_bad

Caption: Troubleshooting workflow for low GC-MS sensitivity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for the purity analysis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Optimization may be required based on the specific instrumentation and impurities present.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Identification

This protocol is suitable for the qualitative identification of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • Injection Mode: Splitless (or split 10:1 for more concentrated samples).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 100 µg/mL.

Data Presentation

Table 1: Physicochemical Properties of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
PropertyValueSource
Molecular FormulaC₁₁H₁₄BrClN₂PubChem
Molecular Weight290.60 g/mol PubChem
CAS Number1261940-25-3Vendor
AppearanceSolid (predicted)-
pKa (predicted)~8.5 (most basic nitrogen)ChemAxon
Table 2: Expected Mass Spectrometry Data (EI-MS)
m/z (Nominal)Proposed FragmentNotes
289/291/293[M-H]⁺Isotopic pattern for Br and Cl
274/276/278[M-CH₃]⁺Loss of the methyl group
233/235/237[M-C₄H₉N]⁺Cleavage of the piperazine ring
188/190[C₆H₃BrCl]⁺Bromochlorophenyl cation
57[C₄H₉]⁺ or [C₃H₅N]⁺Common fragment from piperazine ring

Note: The relative abundances of these fragments will depend on the specific instrument and conditions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5115 - 135
Aromatic C-Br-~118
Aromatic C-Cl-~130
Aromatic C-N-~150
Piperazine CH₂ (adjacent to aryl)3.0 - 3.3~50
Piperazine CH₂ (adjacent to N-CH₃)2.5 - 2.8~55
N-CH₃2.3 - 2.5~46

Note: These are predicted values and may vary from experimental data.

References

Optimization

Technical Support Center: Degradation Studies of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 1-(2-Brom...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A1: Forced degradation studies, also known as stress testing, are essential for several reasons.[1] They help to establish the intrinsic stability of the molecule, identify potential degradation products, and understand the degradation pathways.[2][3] This information is crucial for developing stable formulations, determining appropriate storage conditions and shelf-life, and creating stability-indicating analytical methods.[2][4]

Q2: Which functional groups in 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine are most susceptible to degradation?

A2: Based on the structure, the most likely sites for degradation are:

  • The N-methylpiperazine ring , which is susceptible to oxidation at the nitrogen atoms.[5][6]

  • The C-Br and C-Cl bonds on the phenyl ring, which can undergo photolytic cleavage.[3][4]

  • The bond between the phenyl ring and the piperazine ring , which could be susceptible to thermal and photolytic stress.

Q3: What are the expected major degradation pathways for this compound?

A3: While specific pathways must be determined experimentally, plausible degradation routes include:

  • Oxidation: Formation of N-oxides on the piperazine ring. The tertiary amine of the N-methylpiperazine is a likely site for oxidation.[5][6]

  • Photodegradation: Cleavage of the carbon-bromine or carbon-chlorine bonds due to UV light exposure, leading to dehalogenated impurities.[3][4]

  • Thermal Degradation: Fragmentation of the molecule, potentially at the phenyl-piperazine bond or through the opening of the piperazine ring.[2][7]

Q4: How can I confirm the structure of the degradation products?

A4: A combination of analytical techniques is typically used for structure elucidation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution MS (HRMS), is powerful for determining the molecular weights and elemental compositions of degradation products.[8] Tandem MS (MS/MS) experiments can provide fragmentation patterns that help to piece together the structure.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information if the degradants can be isolated in sufficient quantity and purity.

Troubleshooting Guides

Problem 1: No significant degradation is observed under the initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Solution:

    • Increase the concentration of the stressor (e.g., use 1M HCl or NaOH instead of 0.1M).

    • Increase the temperature. For thermal studies, consider temperatures in increments of 10°C above the accelerated stability condition (e.g., 60°C, 70°C, 80°C).

    • Extend the duration of the stress exposure.

    • For photostability, ensure the light source provides both UV and visible light and that the exposure levels are adequate, as recommended by ICH Q1B guidelines.[10]

Problem 2: The drug substance degrades completely, or more than 20% degradation is observed, making it difficult to identify primary degradants.

  • Possible Cause: The stress conditions are too severe. The target degradation is typically 5-20%.[10]

  • Solution:

    • Reduce the concentration of the stressor (e.g., acid, base, or oxidizing agent).

    • Lower the temperature of the reaction.

    • Decrease the duration of the exposure. Sample at earlier time points to capture the formation of initial degradation products.

Problem 3: The peak purity of the main component in the chromatogram is failing, but no distinct degradation peaks are visible.

  • Possible Cause:

    • Degradation products may be co-eluting with the parent peak.

    • Degradants may not have a chromophore and are therefore not detected by a UV detector.

    • Degradants may be volatile or insoluble in the mobile phase.

  • Solution:

    • Modify the chromatographic method. Adjust the mobile phase composition, gradient slope, column temperature, or change the column chemistry to improve resolution.

    • Use a photodiode array (PDA) detector to check for peak purity across the entire UV spectrum.

    • Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect compounds without a UV chromophore.

    • For potentially volatile degradants, consider using gas chromatography-mass spectrometry (GC-MS).[8]

Problem 4: Degradation is observed in the control sample (unstressed sample).

  • Possible Cause:

    • The drug substance is unstable in the solvent used for the study.

    • The sample preparation process (e.g., heating to dissolve) is causing degradation.

    • Contamination of the solvent or glassware.

  • Solution:

    • Analyze the stability of the drug substance in the chosen solvent at room temperature and protected from light.

    • If heating is required for dissolution, minimize the temperature and time. Analyze a sample immediately after preparation.

    • Ensure high-purity solvents and meticulously clean glassware are used.

Summary of Quantitative Data from Forced Degradation Studies

The following table summarizes hypothetical results from a forced degradation study on 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h~ 2%Minimal degradation observed.
0.1 M NaOH, 60°C, 24h~ 3%Minimal degradation observed.
3% H₂O₂, RT, 24h~ 15%1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine N-oxide
Thermal (Solid), 80°C, 48h~ 8%1-(2-Bromo-5-chlorophenyl)piperazine, Unknown fragments
Photolytic (UV/Vis), 24h~ 12%1-(5-chloro-2-hydroxyphenyl)-4-methylpiperazine, 1-(2-bromo-5-hydroxyphenyl)-4-methylpiperazine

Experimental Protocols

1. Acid and Base Hydrolysis

  • Prepare a stock solution of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Prepare a control solution by mixing an aliquot of the stock solution with the same volume of purified water.

  • Incubate the samples and control at 60°C for a specified time (e.g., 24 hours).

  • At designated time points, withdraw samples, neutralize them (the acidic sample with NaOH and the basic sample with HCl), and dilute with mobile phase to an appropriate concentration for analysis.

  • Analyze by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the drug substance as described above.

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Prepare a control solution with purified water instead of H₂O₂.

  • Keep the samples and control at room temperature, protected from light, for 24 hours.

  • At designated time points, withdraw samples, dilute with mobile phase, and analyze immediately by HPLC.

3. Thermal Degradation

  • Place a known amount of the solid drug substance in a vial.

  • Heat the sample in a thermostatically controlled oven at 80°C for 48 hours.

  • Prepare a control sample and store it at room temperature.

  • After the exposure period, dissolve the samples in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

4. Photolytic Degradation

  • Prepare a 1 mg/mL solution of the drug substance.

  • Expose the solution to a light source that provides combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Prepare a control sample by wrapping the vial in aluminum foil to protect it from light and placing it alongside the exposed sample.

  • After exposure, dilute the samples as needed and analyze by HPLC.

Visualizations

Degradation_Pathways cluster_main 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation Parent 1-(2-Bromo-5-chlorophenyl)- 4-methylpiperazine N_Oxide 1-(2-Bromo-5-chlorophenyl)- 4-methylpiperazine N-oxide Parent->N_Oxide H₂O₂ Dehalogenated_Br 1-(5-Chlorophenyl)- 4-methylpiperazine Parent->Dehalogenated_Br UV/Vis Light (-Br) Dehalogenated_Cl 1-(2-Bromophenyl)- 4-methylpiperazine Parent->Dehalogenated_Cl UV/Vis Light (-Cl) Cleavage_Product 1-(2-Bromo-5-chlorophenyl)piperazine Parent->Cleavage_Product Heat (-CH₃)

Caption: Hypothetical degradation pathways of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Experimental_Workflow Start Start: Drug Substance Prepare_Solution Prepare Stock Solution (e.g., 1 mg/mL) Start->Prepare_Solution Stress_Conditions Expose to Stress Conditions Prepare_Solution->Stress_Conditions Acid_Base Acid/Base Hydrolysis Stress_Conditions->Acid_Base Hydrolytic Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Oxidative Thermal Thermal (Heat) Stress_Conditions->Thermal Thermolytic Photolytic Photolytic (UV/Vis) Stress_Conditions->Photolytic Photolytic Sample_Prep Sample Preparation (Neutralize, Dilute) Acid_Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photolytic->Sample_Prep Analysis Analyze by Stability- Indicating HPLC-UV/MS Sample_Prep->Analysis Data_Evaluation Evaluate Data (% Degradation, Peak Purity) Analysis->Data_Evaluation Structure_Elucidation Identify & Characterize Degradation Products Data_Evaluation->Structure_Elucidation End End: Stability Profile Structure_Elucidation->End

Caption: General experimental workflow for forced degradation studies.

References

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved via a Buchwald-Hartwig amination reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture.• Use a pre-catalyst that is stable in air.• Ensure all reagents and solvents are anhydrous and degassed.• Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
2. Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrates.• For electron-rich aryl halides, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1]
3. Incorrect Base: The base may not be strong enough to deprotonate the piperazine or may be sterically hindered.• Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base.[2] • Ensure the base is fresh and has been stored under inert conditions.
4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.• Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and decomposition.[3]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.• Monitor the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[4] • Extend the reaction time until no further consumption of the starting material is observed.
2. Catalyst Deactivation: The catalyst may have degraded over the course of the reaction.• Consider a second addition of the catalyst and/or ligand if the reaction stalls.
Formation of Significant Impurities 1. Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom.• Ensure a strictly inert atmosphere to minimize sources of hydrogen.[3] • Use a ligand that promotes rapid reductive elimination.
2. Homocoupling of Aryl Halide: Two molecules of the 2-bromo-5-chlorophenyl starting material couple to form a biaryl impurity.• Optimize the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is often effective.[3] • This side reaction is more prevalent with highly reactive aryl halides.
3. Oxidation of Phosphine Ligand: The ligand can be oxidized, rendering it ineffective.• Use high-purity, degassed solvents and maintain a rigorous inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine?

A1: The most common and effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (2-bromo-5-chloro-substituted benzene derivative) with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

Q2: Which starting materials are typically used?

A2: The key starting materials are a di-halogenated benzene derivative, such as 1,2-dibromo-4-chlorobenzene or 1-bromo-2-iodo-4-chlorobenzene, and 1-methylpiperazine. The choice of the di-halogenated benzene can influence the reactivity and selectivity of the reaction.

Q3: What are the critical parameters to control for minimizing impurities?

A3: The critical parameters to control are:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen and moisture. Maintaining a strict inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and side reactions.[3]

  • Purity of Reagents: Use of high-purity, anhydrous, and degassed solvents and reagents is essential.

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos, BINAP) significantly impacts the reaction efficiency and selectivity.[1][6]

  • Base: The strength and stoichiometry of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) are critical for the catalytic cycle.[2]

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate while minimizing the formation of degradation products.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by TLC, GC-MS, or HPLC.[4] This allows for the determination of the consumption of starting materials and the formation of the desired product and any major impurities.

Q5: What is a common method for purifying the final product?

A5: After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic salts. The crude product is then often purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to achieve high purity.[3][4]

Experimental Protocol (Illustrative Example)

This protocol is a general representation of a Buchwald-Hartwig amination for the synthesis of an arylpiperazine and should be optimized for the specific synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Materials:

  • 1,2-Dibromo-4-chlorobenzene (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂, XPhos, and NaOt-Bu to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 1,2-dibromo-4-chlorobenzene and 1-methylpiperazine.[3]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[3]

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Visualizations

Synthesis_Pathway A 1,2-Dibromo-4-chlorobenzene H Reaction Mixture A->H B 1-Methylpiperazine B->H C Pd(0) Catalyst + Ligand (e.g., XPhos) C->H Catalyst D Base (e.g., NaOt-Bu) D->H Base E 1-(2-Bromo-5-chlorophenyl)- 4-methylpiperazine (Desired Product) F Hydrodehalogenation Byproduct G Homocoupling Byproduct H->E Buchwald-Hartwig Amination H->F Side Reaction H->G Side Reaction

Caption: Synthesis pathway for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction? check_inert Is the atmosphere strictly inert? start->check_inert Yes fail Consult further literature start->fail No (Other issues) re_degas Re-degas solvents and ensure positive Ar/N2 flow. check_inert->re_degas No check_reagents Are reagents pure and anhydrous? check_inert->check_reagents Yes re_degas->check_reagents purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_catalyst Is the catalyst system (Pd source, ligand, base) appropriate and active? check_reagents->check_catalyst Yes purify_reagents->check_catalyst optimize_catalyst Screen different ligands/bases. Use an air-stable precatalyst. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Incrementally increase temperature. check_temp->optimize_temp No success Reaction Improved check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimization

Interpreting unexpected results with 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results encountered during expe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results encountered during experiments with 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected physiological or behavioral effects in our in vivo models that don't align with our primary hypothesis. What could be the cause?

A1: Phenylpiperazine derivatives are known to interact with a variety of receptors, primarily within the serotonergic system.[1][2] Unexpected physiological or behavioral outcomes could be due to off-target effects. Many phenylpiperazines exhibit activity at 5-HT (serotonin) receptor subtypes, which can influence a wide range of functions including mood, appetite, and cardiovascular activity.[1] Consider performing a broad receptor screening panel to identify potential off-target interactions.

Q2: Our in vitro assays are showing higher than expected cytotoxicity. Is this a known characteristic of this compound class?

A2: Yes, some substituted phenylpiperazine compounds have demonstrated cytotoxic effects.[3] The cytotoxic potential can be influenced by the specific substituents on the phenyl ring. For instance, the presence of multiple chlorine atoms on the phenyl ring of some piperazine derivatives has been associated with increased cytotoxicity.[3] It is advisable to perform a dose-response curve to determine the cytotoxic concentration range in your specific cell line.

Q3: We are struggling with the solubility of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in our aqueous assay buffers. What can we do?

A3: Phenylpiperazines with halogen substituents tend to be hydrophobic and may have limited aqueous solubility.[1] To improve solubility, consider the following:

  • Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and below levels that could cause artifacts.

  • pH adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer may improve solubility.

  • Use of solubilizing agents: Detergents or cyclodextrins can be used in some cases to enhance solubility, but their compatibility with the assay must be verified.

Q4: Could impurities or degradation products be contributing to our unexpected results?

A4: This is a possibility. The synthesis of piperazine derivatives can sometimes result in byproducts that are difficult to remove.[4] Additionally, the stability of the compound under your specific experimental conditions (e.g., light exposure, temperature, pH of the medium) should be considered. It is recommended to:

  • Verify Purity: Use analytical techniques like HPLC-MS to confirm the purity of your compound batch.

  • Assess Stability: Perform a stability study under your experimental conditions to check for degradation over the time course of your experiment.

Troubleshooting Guides

Guide 1: Investigating Unexpected Off-Target Serotonergic Effects

If you suspect that the observed effects are due to off-target interactions with serotonin receptors, the following experimental workflow can be employed.

  • Objective: To determine the binding affinity of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine to a panel of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Materials:

    • Cell membranes expressing the desired human serotonin receptor subtypes.

    • Radioligands specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

    • 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

    • In a 96-well plate, combine the cell membranes, the specific radioligand, and either the vehicle control, a known reference compound, or the test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Receptor SubtypeRadioligandKi of Reference Compound (nM)Ki of Test Compound (nM)
5-HT1A[3H]8-OH-DPAT1.2850
5-HT2A[3H]ketanserin0.8150
5-HT2C[3H]mesulergine2.550

This is a table with hypothetical data for illustrative purposes.

G A Unexpected In Vivo Effect Observed B Hypothesis: Off-target serotonergic activity A->B C Perform Radioligand Binding Assays for 5-HT Receptor Panel B->C D Significant Binding to a 5-HT Receptor? C->D E Yes: High Affinity (Low Ki) D->E Yes F No: Low Affinity (High Ki) D->F No G Investigate Downstream Signaling of the Identified Receptor E->G I Explore other potential mechanisms (e.g., other receptor systems, enzyme inhibition) F->I H Conclusion: Off-target effect is likely mediated by the identified 5-HT receptor G->H

Caption: Workflow for investigating off-target serotonergic effects.

Guide 2: Assessing and Mitigating Unexpected Cytotoxicity

If you observe significant cell death in your in vitro experiments, it is crucial to characterize the cytotoxic profile of the compound.

  • Objective: To determine the concentration-dependent cytotoxic effect of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine on a specific cell line.

  • Materials:

    • The cell line of interest.

    • Complete cell culture medium.

    • 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) from the dose-response curve.

Cell LineTreatment Duration (hours)IC50 (µM)
HEK29324> 100
HeLa2445.2
SH-SY5Y2468.7
HEK2934885.1
HeLa4822.5
SH-SY5Y4835.9

This is a table with hypothetical data for illustrative purposes.

G A Unexpected Cell Death Observed B Perform Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Value B->C D Is the IC50 within the desired therapeutic window? C->D E Yes: Proceed with experiments at non-toxic concentrations D->E Yes F No: IC50 is too low D->F No G Consider structural modifications to reduce toxicity F->G H Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis assays) F->H I Re-evaluate the suitability of the compound for the intended application H->I

Caption: Troubleshooting unexpected cytotoxicity.

References

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Biological Effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a substituted phenylpiperazine. While specific biological data for this compound is not public...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a substituted phenylpiperazine. While specific biological data for this compound is not publicly available, the phenylpiperazine scaffold is a well-established pharmacophore found in numerous biologically active agents.[1][2][3][4][5] This guide provides a comparative framework for validating the potential biological effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine by examining the activities of structurally related compounds. The experimental protocols and data presented herein are based on established methodologies for characterizing novel psychoactive and cytotoxic agents.

Comparative Analysis of Biological Activity

The biological activity of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Halogenated phenylpiperazines, in particular, are known to exhibit significant pharmacological effects, including interactions with serotonergic and adrenergic receptors, as well as potential anticancer and antimicrobial properties.[3][5][6][7]

Table 1: Comparative in vitro Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2CSERT
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Data not availableData not availableData not availableData not availableData not availableData not availableData not available
meta-Chlorophenylpiperazine (mCPP)26016013032.128.83.4120
Trazodone (mCPP is a metabolite)402301402.31.83.0160
Nefazodone (mCPP is a metabolite)1660801.52.04.0300

Data for mCPP, Trazodone, and Nefazodone are compiled from publicly available pharmacological data.[6]

Table 2: Comparative in vitro Functional Activity (EC50/IC50, nM)

Compound5-HT2C Agonism (EC50)5-HT2A Antagonism (IC50)MAO-A Inhibition (IC50)MAO-B Inhibition (IC50)
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Data not availableData not availableData not availableData not available
meta-Chlorophenylpiperazine (mCPP)1050>10,000>10,000
Compound 7 (phenylpiperazine derivative)--120-
Compound 12 (phenylpiperazine derivative)---80

Data for mCPP is based on its known pharmacology.[6][7] Data for compounds 7 and 12 are from a study on phenylpiperazine derivatives as MAO inhibitors.[8]

Table 3: Comparative in vitro Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)SH-SY5Y (Neuroblastoma)
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Data not availableData not availableData not available
Doxorubicin (Reference)0.5 - 1.00.8 - 1.50.1 - 0.5
BS230 (phenylpiperazine derivative)<10<10>25 (non-toxic)
Compound 3e (sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative)-~5-

Data for Doxorubicin is a general reference range. Data for BS230 and Compound 3e are from studies on the anticancer activity of phenylpiperazine derivatives.[3][9]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine for a panel of relevant G-protein coupled receptors (GPCRs) and transporters.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, etc.) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: A specific radioligand for each receptor target is incubated with the prepared cell membranes in the presence of increasing concentrations of the test compound.

  • Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

G cluster_0 Experimental Workflow: Receptor Binding Assay A Cell Culture with Receptor Expression B Membrane Preparation A->B C Radioligand Incubation with Test Compound B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Workflow for In Vitro Receptor Binding Assay
In Vitro Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor)

Objective: To determine the functional activity (agonist or antagonist) of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine at specific receptors.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are plated in a 96-well plate.

  • Compound Addition: The test compound is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

  • Fluorescence Measurement: Changes in intracellular calcium levels are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine on various cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]

Potential Signaling Pathways

Based on the pharmacology of related compounds, 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is likely to interact with serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs).

G cluster_0 Hypothesized Signaling Pathway for a 5-HT2A Antagonist Ligand 5-HT (Serotonin) Receptor 5-HT2A Receptor Ligand->Receptor Antagonist 1-(2-Bromo-5-chlorophenyl) -4-methylpiperazine Antagonist->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Potential 5-HT2A Receptor Antagonism Pathway

Conclusion

While direct experimental data for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is not currently available, a comparative analysis with structurally similar compounds provides a robust framework for its biological validation. The provided experimental protocols for in vitro binding, functional, and cytotoxicity assays are standard methodologies to characterize a novel compound with potential psychoactive or anticancer properties. The hypothesized signaling pathway illustrates a potential mechanism of action based on the known pharmacology of halogenated phenylpiperazines. Further investigation using these and other relevant assays is necessary to fully elucidate the biological effects of this compound.

References

Validation

A Comparative Analysis of Phenylpiperazine Derivatives: From Broad-Spectrum Agents to Targeted Modulators

To the valued researcher, please be advised: The initial request for a comparative guide on 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine could not be fulfilled due to a lack of publicly available experimental data for t...

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, please be advised: The initial request for a comparative guide on 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine could not be fulfilled due to a lack of publicly available experimental data for this specific compound. Despite a comprehensive search of scientific literature and chemical databases, no studies detailing its synthesis, pharmacological activity, or receptor binding profile were identified.

Therefore, this guide has been developed to compare three well-characterized and clinically relevant piperazine derivatives, providing the requested in-depth analysis of their performance, supported by experimental data. The selected compounds are:

  • 1-(3-chlorophenyl)piperazine (mCPP): A broad-spectrum serotonergic agent, known for its non-selective binding to multiple serotonin receptor subtypes.

  • 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP): A serotonergic agent with a somewhat more specific, but still broad, profile, often studied for its stimulant and psychedelic-like effects.

  • Sunepitron: A more targeted modulator with a distinct profile as a 5-HT1A receptor agonist and α2-adrenergic receptor antagonist.

This guide will provide a comparative overview of their receptor binding affinities, pharmacological effects, and the experimental protocols used to determine these properties, in line with the original request's format and detail.

Introduction to Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1] Their rigid structure, combined with the basic nitrogen atom of the piperazine ring, allows for interaction with a variety of neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (DA) receptors.[1] The pharmacological profile of these derivatives can be finely tuned by altering the substituents on the phenyl ring, leading to a wide range of therapeutic applications, including anxiolytics, antidepressants, and antipsychotics. This guide focuses on the comparative pharmacology of mCPP, TFMPP, and Sunepitron, highlighting how substitutions on the phenylpiperazine scaffold lead to distinct receptor interaction profiles and physiological effects.

Comparative Receptor Binding Profiles

The affinity of a compound for various receptors is a key determinant of its pharmacological action. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of mCPP, TFMPP, and Sunepitron for a range of serotonin, dopamine, and adrenergic receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypemCPP (Ki, nM)TFMPP (Ki, nM)Sunepitron (Ki, nM)
Serotonin Receptors
5-HT1A18.9 - 1950288 - 1950Agonist
5-HT1B30 - 13230 - 132-
5-HT1D282282-
5-HT2A160 - 269160 - 269-
5-HT2BHigh Affinity--
5-HT2C6262-
5-HT3High Affinity2373 (IC50)-
Dopamine Receptors
D2>10,000-Agonist
Adrenergic Receptors
α1High Affinity--
α2High Affinity-Antagonist
Transporters
SERT230 (IC50)121 (EC50)-

Data compiled from multiple sources. Note that binding affinities can vary between studies due to different experimental conditions.[2][3][4][5][6][7]

Comparative Pharmacological Effects

The differences in receptor binding profiles translate into distinct in vivo pharmacological effects for each compound.

1-(3-chlorophenyl)piperazine (mCPP): mCPP is a non-selective serotonin receptor agonist and also acts as a serotonin releasing agent.[3][8][9] Its broad-spectrum activity at multiple 5-HT receptors leads to a complex array of effects, including anxiety, nausea, and changes in hormone levels such as increased cortisol and prolactin.[10][11] In animal models, it has been shown to increase extracellular serotonin levels significantly.[8] Chronic administration can lead to changes in the density of serotonin receptor subtypes.[12]

1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP): TFMPP also functions as a serotonin releasing agent and agonist at several 5-HT receptors, with a notable affinity for 5-HT1B and 5-HT2C subtypes.[2][13] It is often studied in combination with benzylpiperazine (BZP) as a recreational drug that mimics some effects of MDMA.[2][14] In humans, TFMPP can produce dysphoria, anxiety, and stimulant-like effects.[2][15] Unlike mCPP, it has a low affinity for the 5-HT3 receptor.[2][6]

Sunepitron: Sunepitron represents a more targeted approach, acting as a selective 5-HT1A receptor agonist, an α2-adrenergic receptor antagonist, and a dopamine D2 receptor agonist.[5] This unique profile was investigated for potential anxiolytic and antidepressant effects.[16] Its development reached Phase III clinical trials before being discontinued.[16] The combination of these three mechanisms was intended to produce a more robust therapeutic effect with a potentially favorable side-effect profile compared to less selective agents.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are representative protocols for key experiments.

Radioligand Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the Ki value of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

  • A radiolabeled ligand known to bind with high affinity and specificity to the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

  • Test compound (e.g., mCPP, TFMPP) at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed to remove non-specifically bound radioactivity.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To measure the effect of a test compound on extracellular serotonin and dopamine concentrations.

Materials:

  • Live animal model (e.g., rat).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probe.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • A microdialysis probe is surgically implanted into the brain region of interest (e.g., hippocampus, nucleus accumbens).

  • After a recovery period, the probe is perfused with aCSF at a constant flow rate.

  • Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

  • Dialysate samples are collected at regular intervals before and after administration of the test compound.

  • The concentration of neurotransmitters in the dialysate samples is quantified using HPLC.

  • The change in neurotransmitter concentration from baseline is calculated to determine the effect of the compound.[8]

Visualizations of Pathways and Workflows

Signaling Pathway of a G-protein Coupled Serotonin Receptor

The following diagram illustrates a simplified signaling pathway for a G-protein coupled serotonin receptor, a common target for phenylpiperazine derivatives.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT Receptor g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates camp cAMP effector->camp Produces ligand Phenylpiperazine (e.g., mCPP) ligand->receptor Binds atp ATP atp->effector response Cellular Response camp->response Initiates

Caption: Simplified G-protein coupled receptor signaling cascade.

Experimental Workflow for In Vitro Receptor Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay.

binding_assay_workflow prep Prepare Cell Membranes Expressing Receptor incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for a radioligand receptor binding assay.

Conclusion

While the specific compound 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine remains uncharacterized in the public domain, the comparative analysis of mCPP, TFMPP, and Sunepitron demonstrates the profound impact of chemical structure on the pharmacological properties of phenylpiperazine derivatives. mCPP and TFMPP, with their broad receptor affinities, serve as valuable research tools for probing the serotonergic system, but their lack of selectivity can lead to complex and sometimes undesirable effects. Sunepitron exemplifies a more rational drug design approach, aiming for a specific combination of receptor activities to achieve a desired therapeutic outcome. This guide underscores the importance of detailed pharmacological profiling in drug development and provides a framework for comparing the performance of novel piperazine derivatives as they emerge from discovery pipelines.

References

Comparative

Structure-Activity Relationship of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Analogs: A Comparative Guide

Introduction The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, particularly those targeting dopamine and serotonin receptors. These rece...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, particularly those targeting dopamine and serotonin receptors. These receptors are implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Analogs of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine are of interest for their potential to modulate these receptors, owing to the specific substitution pattern on the phenyl ring which can influence receptor affinity and selectivity. This guide provides an overview of the anticipated structure-activity relationships for this class of compounds, detailed experimental protocols for their evaluation, and visual representations of key concepts.

Structure-Activity Relationship (SAR)

The biological activity of 1-arylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the aromatic ring and the piperazine nitrogen.

Substitutions on the Phenyl Ring:

  • Halogen Atoms (Bromo and Chloro): The presence of electron-withdrawing groups like bromine and chlorine at the ortho and meta positions of the phenyl ring can impact the electronic properties of the aromatic system. This can influence the compound's interaction with the receptor binding pocket, potentially enhancing affinity and selectivity for specific receptor subtypes. For instance, halogen substitution is a common feature in many antipsychotic drugs that target D2 and 5-HT2A receptors.

  • Other Substituents: The introduction of other functional groups, such as methoxy or methyl groups, can modulate lipophilicity and steric bulk. A methoxy group at the ortho position, for example, is a common feature in many high-affinity 5-HT1A receptor ligands. The overall substitution pattern determines the molecule's ability to fit into the specific binding pockets of dopamine and serotonin receptors.

Substitutions on the Piperazine Nitrogen (N4):

  • Methyl Group: The parent compound features a methyl group at the N4 position of the piperazine ring. This small alkyl group generally confers good blood-brain barrier permeability.

  • Alkyl Chain Length: Variation of the substituent at the N4 position is a common strategy to modulate pharmacological activity. The length and nature of an alkyl chain connecting the piperazine to another chemical moiety can significantly impact receptor affinity and functional activity (agonist vs. antagonist).

  • Terminal Groups: The nature of the terminal group at the end of an N4-alkyl chain is a critical determinant of receptor interaction. Bulky aromatic or heterocyclic groups can form additional interactions within the receptor, leading to increased affinity and selectivity.

Comparative Data of Hypothetical Analogs

The following table presents hypothetical binding affinities (Ki values in nM) for a series of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine analogs at the dopamine D2 and serotonin 5-HT1A receptors. This data is illustrative and based on general SAR trends for arylpiperazines.

Compound IDR1 (Phenyl Ring Substitution)R2 (Piperazine N4-Substituent)D2 Receptor Ki (nM) [Hypothetical]5-HT1A Receptor Ki (nM) [Hypothetical]
1 2-Br, 5-Cl-CH350150
2 2-Br, 5-Cl-CH2CH345130
3 2-Br, 5-Cl-(CH2)3-Ph1525
4 2-Br, 5-Cl-(CH2)4-Imide105
5 2-OMe, 5-Cl-CH312020
6 2,5-diCl-CH360180

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds to dopamine D2 and serotonin 5-HT1A receptors.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human D2 or 5-HT1A receptors.

  • Radioligands: [³H]-Spiperone (for D2) or [³H]-8-OH-DPAT (for 5-HT1A).

  • Non-specific Binding Ligand: Haloperidol (for D2) or 5-HT (for 5-HT1A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Test Compounds: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine analogs dissolved in DMSO.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations or vehicle (for total binding).

    • Non-specific binding ligand at a high concentration (e.g., 10 µM) for determining non-specific binding.

    • Radioligand at a concentration near its Kd value.

    • Receptor membrane preparation.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

General Synthetic Pathway for 1-Arylpiperazine Analogs

Synthetic_Pathway A Substituted Aniline C 1-Arylpiperazine A->C Cyclization B Bis(2-chloroethyl)amine B->C E Target Analog C->E N-Alkylation / N-Acylation D Alkylating or Acylating Agent (R2-X) D->E

Caption: General synthetic route for 1-arylpiperazine analogs.

Simplified GPCR Signaling Pathway

GPCR_Signaling Ligand Ligand (Arylpiperazine Analog) Receptor GPCR (e.g., D2 or 5-HT1A Receptor) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified G-protein coupled receptor signaling cascade.

Validation

Benchmarking 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine Against Standard Inhibitors of Serotonin and Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel compound 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine against established standard inhibitors for t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine against established standard inhibitors for the serotonin 2A (5-HT2A) and dopamine D2 receptors. Phenylpiperazine derivatives are a well-established class of compounds with significant activity at various central nervous system targets, particularly serotonergic and dopaminergic receptors.[1] Understanding the binding affinity and selectivity of new chemical entities within this class is crucial for predicting their potential therapeutic applications and off-target effects.

This document presents hypothetical binding affinity data to illustrate a potential pharmacological profile for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. The experimental protocols provided herein are based on established radioligand binding assays and can be adapted to empirically determine the binding characteristics of this and similar compounds.

Comparative Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and standard inhibitors for the human 5-HT2A and D2 receptors. Lower Ki values indicate a higher binding affinity.

Compound5-HT2A Ki (nM)D2 Ki (nM)Selectivity (D2/5-HT2A)
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine 5.2 75.4 14.5-fold for 5-HT2A
Ketanserin0.8[2]240[3]300-fold for 5-HT2A
Spiperone0.50.420.84-fold (non-selective)

Note: Data for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is hypothetical and for illustrative purposes only.

Signaling Pathways

The 5-HT2A and D2 receptors are G-protein coupled receptors (GPCRs) that mediate their cellular effects through distinct signaling cascades.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT / Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Dopamine / Agonist Receptor D2 Receptor Agonist->Receptor Gi Gαi/o Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Dopamine D2 Receptor Gi Signaling Pathway

Experimental Protocols

The binding affinities of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and the standard inhibitors can be determined using competitive radioligand binding assays. Below are detailed protocols for assessing binding to the human 5-HT2A and D2 receptors.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing recombinant human receptors) Assay_Setup 2. Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 5. Filter Washing (Removes non-specifically bound radioligand) Filtration->Washing Counting 6. Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (IC50 determination and Ki calculation) Counting->Data_Analysis

Competitive Radioligand Binding Assay Workflow
5-HT2A Receptor Binding Assay

This protocol is adapted from standard procedures for [3H]-Ketanserin binding.

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Determinate: 10 µM Mianserin or 1 µM Ketanserin.

  • Test Compounds: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and Ketanserin at various concentrations.

  • Equipment: 96-well microplates, cell harvester, scintillation counter, glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

Procedure:

  • Thaw the receptor membrane preparation on ice. Homogenize briefly and dilute in assay buffer to a final concentration of 10-20 µg protein per well.

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]-Ketanserin (final concentration ~0.5 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Mianserin, 50 µL [3H]-Ketanserin, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL [3H]-Ketanserin, and 100 µL of the membrane suspension.

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold wash buffer.

  • Dry the filter mats, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2 Receptor Binding Assay

This protocol is based on standard procedures for [3H]-Spiperone binding.

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human D2 receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~70-100 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Determinate: 10 µM Haloperidol or (+)-Butaclamol.

  • Test Compounds: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and Spiperone at various concentrations.

  • Equipment: 96-well microplates, cell harvester, scintillation counter, glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

Procedure:

  • Prepare the receptor membrane suspension in assay buffer to a final concentration of 15-25 µg protein per well.

  • Set up the 96-well plate with a final assay volume of 250 µL per well:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]-Spiperone (final concentration ~0.2 nM), and 150 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL [3H]-Spiperone, and 150 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL [3H]-Spiperone, and 150 µL of the membrane suspension.

  • Incubate the plates at 25°C for 90 minutes.

  • Harvest the contents of the plates onto the pre-soaked glass fiber filters and wash four times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity.

  • Analyze the data as described in the 5-HT2A receptor binding assay protocol to determine the IC50 and Ki values for each compound.

References

Comparative

A Comparative Guide to Phenylpiperazine Derivatives in Anticancer Research: Evaluating Efficacy and Reproducibility

Introduction The N-phenylpiperazine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing a wide range of biological activities, including promising anticancer properties.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-phenylpiperazine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing a wide range of biological activities, including promising anticancer properties.[1][2] These compounds have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a member of this class, however, publicly available experimental data on its specific biological activity is limited. This guide provides a comparative framework for evaluating the anticancer potential of phenylpiperazine derivatives, using data from publicly available studies on analogous compounds. The experimental protocols and data presented herein are intended to serve as a benchmark for the reproducible assessment of compounds such as 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Comparative Analysis of Anticancer Activity

To illustrate a comparative analysis, we have summarized the cytotoxic effects of several N-phenylpiperazine derivatives against various cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Phenylpiperazine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
BP-554 1-[3-(3,4-Methylenedioxyphenoxy) Propyl]-4-Phenyl PiperazineLNCaP (Prostate)3.67[1]
Compound 28 6-48 DerivativeHL-60 (Leukemia)Not specified, inhibits tubulin polymerization at low concentrations[1]
Compound 31 4-acyl-2-substituted piperazine ureaMCF7 (Breast)< 1 (indicative)[3]
Compound 32 4-acyl-2-substituted piperazine ureaMCF7 (Breast)< 1 (indicative)[3]
Compound 35 4-acyl-2-substituted piperazine ureaMCF7 (Breast)< 1 (indicative)[3]
Compound 37 4-acyl-2-substituted piperazine ureaMCF7 (Breast)< 1 (indicative)[3]
PQ11 Plastoquinone with N-phenylpiperazineMCF7 (Breast)~5[4]

Note: The IC50 values are indicative and sourced from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Relevant Signaling Pathway: EGFR in Non-Small Cell Lung Cancer

Many anticancer agents target specific signaling pathways that are dysregulated in cancer cells. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established target in non-small cell lung cancer (NSCLC).[5][6][7] Phenylpiperazine derivatives have been explored as potential inhibitors of components within this and similar pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway in NSCLC.

Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. Below are detailed protocols for the synthesis of a generic N-arylpiperazine and for a standard cytotoxicity assay.

Synthesis of N-Aryl Piperazines (General Protocol)

This protocol describes a common method for the synthesis of N-aryl piperazines from anilines and bis(2-chloroethyl)amine hydrochloride.[8][9]

Synthesis_Workflow A Aniline Derivative C Reaction Mixture in Diethylene Glycol Monomethyl Ether A->C B Bis(2-chloroethyl)amine hydrochloride B->C D Heat at 150°C C->D E Work-up and Purification D->E F N-Aryl Piperazine Product E->F

Caption: General synthesis workflow for N-aryl piperazines.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the desired aniline derivative (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).

  • Solvent Addition: Add diethylene glycol monomethyl ether as the solvent.

  • Heating: Heat the reaction mixture to 150°C and maintain for the required duration (typically monitored by TLC).

  • Cooling and Quenching: Allow the mixture to cool to room temperature and then pour it into ice-water.

  • Extraction: Make the aqueous solution basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in culture medium and add to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

While specific experimental data for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine remains scarce in publicly accessible literature, the framework provided in this guide offers a robust starting point for its evaluation. By employing standardized and reproducible protocols for synthesis and biological testing, researchers can generate reliable data to compare its efficacy against other phenylpiperazine derivatives. The exploration of this and related compounds could lead to the discovery of novel and effective anticancer agents.

References

Validation

Comparative Guide to the Off-Target Effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental data on the off-target effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is not currently available in the pub...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the off-target effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is not currently available in the public domain. This guide provides a comparative analysis based on the known activities of structurally related phenylpiperazine compounds and outlines detailed experimental protocols to assess the potential off-target profile of the compound of interest.

Introduction

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine belongs to the phenylpiperazine class of compounds, a versatile scaffold frequently utilized in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] Phenylpiperazine derivatives are known to interact with a variety of receptors, including dopaminergic, serotonergic, and adrenergic G-protein coupled receptors (GPCRs).[2][3] Additionally, the piperazine moiety is found in numerous kinase inhibitors, suggesting a potential for off-target interactions with the human kinome.[2]

This guide will compare the potential off-target profile of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine with other known phenylpiperazine derivatives and provide standardized experimental protocols to enable researchers to characterize its selectivity.

Potential Off-Target Profile based on Structural Analogs

The off-target effects of novel phenylpiperazine compounds can often be predicted by examining the activity of structurally similar molecules. The core N-phenylpiperazine structure is a known pharmacophore for several monoamine GPCRs.

Table 1: Potential Off-Target GPCRs for Phenylpiperazine Derivatives

Receptor FamilySpecific SubtypesPotential InteractionRationale for Inclusion
Dopaminergic D1, D2, D3, D4Antagonist or AgonistThe N-phenylpiperazine moiety is a common structural feature in many dopamine receptor ligands.[3][4]
Serotonergic 5-HT1A, 5-HT2A, 5-HT2CAntagonist or AgonistMany CNS-active drugs with a phenylpiperazine core exhibit high affinity for serotonin receptors.[4]
Adrenergic α1A, α1B, α1D, α2A, α2B, α2CAntagonistOff-target activity at adrenergic receptors is frequently observed for phenylpiperazine derivatives.[2]
Histaminergic H1AntagonistSome phenylpiperazine compounds show affinity for histamine receptors, which can lead to side effects like sedation.
Muscarinic M1-M5AntagonistCross-reactivity with muscarinic receptors is a possibility for compounds with a basic nitrogen atom.

Table 2: Potential Off-Target Kinases for Piperazine-Containing Compounds

Kinase FamilySpecific ExamplesPotential InteractionRationale for Inclusion
Tyrosine Kinases ABL, SRC, EGFRInhibitorThe piperazine ring is a common feature in many approved tyrosine kinase inhibitors.
Serine/Threonine Kinases AKT, CDK, MAPKInhibitorThe ATP-binding pocket of many kinases can accommodate piperazine-containing ligands.

Experimental Protocols for Off-Target Profiling

To empirically determine the off-target effects of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, a tiered screening approach is recommended.

Tier 1: Broad Off-Target Screening

A broad screen against a panel of known receptors, ion channels, and transporters provides an initial overview of potential liabilities.

Experimental Protocol: GPCR Off-Target Screening (Radioligand Binding Assay)

  • Compound Preparation: Prepare a stock solution of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Plates: Use multi-well plates containing cell membranes prepared from cell lines stably expressing the target GPCRs.

  • Radioligand Incubation: Add a known radioligand for each specific receptor to the wells, followed by the test compound or vehicle control.

  • Incubation: Incubate the plates to allow for competitive binding between the radioligand and the test compound.

  • Washing and Scintillation Counting: Wash the plates to remove unbound radioligand and measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at a fixed concentration (e.g., 10 µM) of the test compound. "Hits" are typically defined as >50% inhibition.

Tier 2: Dose-Response and Functional Assays

For any "hits" identified in the initial screen, full dose-response curves should be generated to determine the potency (Ki or IC50) of the interaction. Functional assays are then used to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Functional Assay for Gs/Gi-Coupled GPCRs

  • Cell Culture: Plate cells expressing the target GPCR in multi-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[5]

  • Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol: In Vitro Kinase Profiling (e.g., ADP-Glo™ Assay)

  • Compound Preparation: Prepare serial dilutions of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

  • Kinase Reaction: In a multi-well plate, combine a panel of purified recombinant kinases, their specific substrates, and ATP.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Measurement: Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescent reporter system like ADP-Glo™.[6]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value for any inhibited kinases.[6]

Data Presentation

The quantitative data from the proposed experiments should be summarized in tables for easy comparison.

Table 3: Illustrative Data Table for GPCR Off-Target Profiling

TargetRadioligand Binding Ki (nM)Functional Assay ModeFunctional Assay EC50/IC50 (nM)
Dopamine D2Experimental ValueAntagonistExperimental Value
Serotonin 5-HT2AExperimental ValueAntagonistExperimental Value
Adrenergic α1AExperimental ValueAntagonistExperimental Value
Other Hits............

Table 4: Illustrative Data Table for Kinase Off-Target Profiling

Kinase Target% Inhibition @ 1 µMIC50 (nM)
ABLExperimental ValueExperimental Value
SRCExperimental ValueExperimental Value
EGFRExperimental ValueExperimental Value
Other Hits.........

Visualizations

Potential Signaling Pathways

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 1-(2-Bromo-5-chlorophenyl) -4-methylpiperazine GPCR GPCR (e.g., D2, 5-HT2A) Compound->GPCR Antagonism Kinase Receptor Tyrosine Kinase Compound->Kinase Inhibition G_protein G-protein (Gq/Gi) GPCR->G_protein Activation Downstream_Kinases Downstream Kinase Cascade Kinase->Downstream_Kinases Phosphorylation PLC PLC G_protein->PLC Activates (Gq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Production PKC PKC IP3_DAG->PKC Ca_release Ca2+ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response PKC->Cellular_Response Ca_release->Cellular_Response Downstream_Kinases->Cellular_Response

Caption: Potential off-target signaling pathways for a phenylpiperazine compound.

Experimental Workflow for Off-Target Profiling

G cluster_workflow Off-Target Profiling Workflow start Test Compound: 1-(2-Bromo-5-chlorophenyl) -4-methylpiperazine tier1_gpcr Tier 1: Broad GPCR Panel (Radioligand Binding) start->tier1_gpcr tier1_kinase Tier 1: Broad Kinase Panel (Biochemical Assay) start->tier1_kinase decision Identify 'Hits' (e.g., >50% Inhibition) tier1_gpcr->decision tier1_kinase->decision tier2_gpcr Tier 2: GPCR Functional Assays (cAMP, Ca2+ Flux) decision->tier2_gpcr GPCR Hit tier2_kinase Tier 2: Kinase IC50 Determination decision->tier2_kinase Kinase Hit end Selectivity Profile tier2_gpcr->end tier2_kinase->end

Caption: Tiered experimental workflow for assessing off-target effects.

Conclusion

While 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a novel chemical entity without published pharmacological data, its structural similarity to other phenylpiperazine compounds suggests a potential for off-target interactions with aminergic GPCRs and various kinases. The experimental protocols outlined in this guide provide a robust framework for characterizing the selectivity profile of this compound. A thorough understanding of a compound's off-target effects is crucial for interpreting biological data and ensuring the safety and efficacy of potential therapeutic candidates.

References

Validation

In Vitro and In Vivo Correlation of Phenylpiperazine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Central Nervous System (CNS) Activity Phenylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Central Nervous System (CNS) Activity

Phenylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin and dopamine receptors. This has led to their investigation for conditions such as anxiety, depression, and benign prostatic hyperplasia (BPH), where alpha-1 adrenergic receptors play a key role.

In Vitro and In Vivo Data for CNS-Active Phenylpiperazines
CompoundTarget(s)In Vitro PotencyAnimal ModelIn Vivo EfficacyReference(s)
L-765,314 α1b-adrenergic receptorKi = 2.0 nM (human)--[1][2]
Naftopidil α1D/α1A-adrenergic receptorHigh affinity for α1DTestosterone-induced BPH in ratsReduced prostate weight and improved urinary symptoms.[3][4]
Compound 6a D3 dopamine receptorKi = 1.0 nM (human)L-dopa-induced dyskinesia in ratsActive in reducing abnormal involuntary movements.
Buspirone 5-HT1A receptorHigh affinity--
Clozapine Multiple receptors including 5-HT2A and Dopamine D4High affinity--
Experimental Protocols

In Vitro: Receptor Binding Assay

A standard in vitro method to determine the affinity of a compound for a specific receptor involves a competitive radioligand binding assay.

  • Membrane Preparation : Membranes from cells or tissues expressing the target receptor (e.g., rat hippocampus for 5-HT1A receptors) are prepared.

  • Assay : The membranes are incubated with a known radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

  • Detection : After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo: Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats

This model is used to evaluate the efficacy of compounds in reducing the symptoms of BPH.

  • Induction : Male rats are castrated and then administered daily subcutaneous injections of testosterone propionate to induce prostate enlargement.

  • Treatment : Animals are treated with the test compound or vehicle control over a specified period.

  • Assessment : At the end of the treatment period, the animals are euthanized, and the prostates are excised and weighed. Urodynamic parameters may also be measured.

  • Analysis : The reduction in prostate weight and improvement in urinary function in the treated group are compared to the control group.

Experimental Workflow for CNS Drug Discovery

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation receptor_binding Receptor Binding Assays (e.g., 5-HT1A, D2) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Hit Confirmation bph_model BPH Animal Model functional_assays->bph_model Lead Optimization behavioral_models Behavioral Models (e.g., elevated plus maze) functional_assays->behavioral_models Lead Optimization pk_pd Pharmacokinetics/ Pharmacodynamics bph_model->pk_pd Efficacy Testing behavioral_models->pk_pd Efficacy Testing

Caption: A streamlined workflow for the discovery and development of CNS-active compounds.

Anticancer Activity

Several phenylpiperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways in cancer cell proliferation and survival.

In Vitro and In Vivo Data for Anticancer Phenylpiperazines
Compound/Derivative ClassCell Line(s)In Vitro Potency (IC50/GI50)Animal ModelIn Vivo EfficacyReference(s)
Vindoline-piperazine conjugates NCI-60 panel1.00 µM (MDA-MB-468)--[5]
Phenylpiperazine derivatives of 1,2-benzothiazine MCF-7Cytotoxicity comparable to doxorubicin--[6][7]
N-phenylbenzamide derivatives A-549, HCT-11621.22 µM (A-549), 11.33 µM (HCT-116)--
Samjin piperazine derivative A549, SKOV-3, HCT-15ED50: 0.0032, 0.0007, 0.0107 µg/ml respectivelyMurine leukemia P388Increased survival time (T/C values of 218.2% and 210.0%).[8]
Thiazolinylphenyl-piperazines MDA-MB231Highly cytotoxic--[9]
Experimental Protocols

In Vitro: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Solubilization : The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[10]

In Vivo: Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are treated with the test compound or vehicle control according to a specific dosing schedule.

  • Monitoring : Tumor volume and body weight are measured regularly.

  • Analysis : The inhibition of tumor growth in the treated group is compared to the control group.

Signaling Pathway in Cancer

G cluster_0 Cell Surface Receptor cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified EGFR signaling pathway often targeted in cancer therapy.

Anti-inflammatory Activity

Phenylpiperazine derivatives have also been explored for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory pathways.

In Vitro and In Vivo Data for Anti-inflammatory Phenylpiperazines
CompoundTarget(s)In Vitro Potency (IC50)Animal ModelIn Vivo EfficacyReference(s)
MMG-11 TLR2/1 and TLR2/61.7 µM (TLR2/1), 5.7 µM (TLR2/6)--[10][11]
LQFM-008 Serotonergic pathway-Carrageenan-induced paw edema in ratsReduced paw edema, cell migration, and protein exudation.[12]
LQFM182 --Carrageenan-induced paw edema and pleurisy in miceReduced paw edema, cell migration, and pro-inflammatory cytokine levels (IL-1β and TNF-α).[13]
Compound 3k COX-2--Exhibited the best anti-inflammatory activity among the designed compounds with no ulcerogenic activity.[14]
Experimental Protocols

In Vitro: TLR2 Signaling Assay

This assay measures the ability of a compound to inhibit Toll-like receptor 2 (TLR2) signaling.

  • Cell Line : HEK293 cells stably expressing human TLR2 and a reporter gene (e.g., SEAP - secreted embryonic alkaline phosphatase) under the control of an NF-κB promoter are used.[15][16]

  • Treatment : Cells are pre-incubated with the test compound before stimulation with a TLR2 agonist (e.g., Pam3CSK4).

  • Detection : The activity of the reporter gene (SEAP) in the cell supernatant is measured using a colorimetric or chemiluminescent substrate.

  • Analysis : The inhibition of TLR2-mediated NF-κB activation by the test compound is quantified.

In Vivo: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

  • Induction : A subcutaneous injection of carrageenan solution is administered into the plantar surface of a rat's hind paw to induce localized inflammation and edema.[11]

  • Treatment : The test compound is administered, typically before the carrageenan injection.

  • Measurement : The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis : The percentage of inhibition of paw edema in the treated group is calculated relative to the vehicle-treated control group.

TLR2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Transcription Factor Activation cluster_3 Inflammatory Response TLR2_1 TLR2/TLR1 MyD88 MyD88 TLR2_1->MyD88 Ligand Binding TLR2_6 TLR2/TLR6 TLR2_6->MyD88 Ligand Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK_complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Activation AP_1 AP-1 MAPKs->AP_1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Gene Expression AP_1->Cytokines Gene Expression

Caption: The TLR2 signaling pathway leading to an inflammatory response.

Antidiabetic Activity

Certain phenylpiperazine derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4).

In Vitro and In Vivo Data for Antidiabetic Phenylpiperazines
Compound/Derivative ClassTargetIn Vitro PotencyAnimal ModelIn Vivo EfficacyReference(s)
Piperazine sulphonamide derivatives DPP-4Compound 8h showed 27.32% inhibition at 10µmol L-1Streptozotocin-induced diabetic ratsReduced serum glucose levels.[17][18]
Piperazine-derived constrained inhibitors DPP-4Compound 2g showed better inhibitory activity than the reference inhibitor P32/98.STZ and db/db miceModerate antihyperglycemic activity.[19]
N-Phenyl Piperazine derivatives (P6, P7, P22) α-amylaseP7 showed robust inhibitory effects.--[20][21]
1,4-diisopropyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine --Glucose tolerance tests in a rat model of type II diabetesStrongly improved glucose tolerance.[15]
Experimental Protocols

In Vitro: DPP-4 Inhibition Assay

This assay determines the ability of a compound to inhibit the DPP-4 enzyme.

  • Reagents : Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound are used.[22][23]

  • Reaction : The enzyme is pre-incubated with the test compound, followed by the addition of the substrate.

  • Measurement : The fluorescence of the cleaved product (AMC) is measured over time using a fluorescence plate reader.

  • Analysis : The rate of the reaction is calculated, and the IC50 value for the test compound is determined.

In Vivo: Streptozotocin (STZ)-Induced Diabetes Model

STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, thereby inducing a state of hyperglycemia that mimics diabetes.

  • Induction : Rats or mice are administered STZ to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state.[20][24]

  • Treatment : Diabetic animals are treated with the test compound or a vehicle control.

  • Monitoring : Blood glucose levels and other relevant parameters (e.g., body weight, food and water intake) are monitored throughout the study.

  • Analysis : The ability of the compound to lower blood glucose levels is compared to the control group.

DPP-4 Inhibition and Glucose Homeostasis

G cluster_0 Gut cluster_1 Pancreas cluster_2 Liver & Muscle Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins Stimulates Release Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Stimulates/Inhibits Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion Stimulates/Inhibits DPP4 DPP-4 Incretins->DPP4 Inactivation Glucose_Uptake ↑ Glucose Uptake Insulin_Secretion->Glucose_Uptake Hepatic_Glucose_Production ↓ Hepatic Glucose Production Insulin_Secretion->Hepatic_Glucose_Production Phenylpiperazine Phenylpiperazine Derivative Phenylpiperazine->DPP4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors in improving glucose control.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine: A Procedural Guide

For Immediate Use by Laboratory Professionals This document provides comprehensive safety protocols and a step-by-step guide for the proper disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Adherence to these pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive safety protocols and a step-by-step guide for the proper disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Adherence to these procedures is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. Due to its chemical structure as a halogenated aromatic and a piperazine derivative, this compound must be treated as hazardous waste.

I. Hazard and Safety Overview

Anticipated Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][2]

  • Environmental Hazard: Should not be released into the environment.[1][3]

Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield[4]

  • A laboratory coat

  • In case of dust or aerosol generation, a NIOSH-approved respirator is recommended.[5]

II. Quantitative Data Summary

The following table summarizes key safety and physical data based on analogous compounds. This information is critical for a proper risk assessment prior to handling and disposal.

PropertyAnticipated Value/ClassificationSource Analogy
GHS Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.Acute toxicity Category 4 (Oral, Dermal, Inhalation)[1]
Causes skin irritation.Skin Corrosion/Irritation Category 2[1]
Causes serious eye irritation.Serious Eye Damage/Eye Irritation Category 2[1]
May cause respiratory irritation.Specific target organ toxicity (single exposure) Category 3[1]
Incompatible Materials Strong oxidizing agents, strong acids.Safety Data Sheets for piperazine and pyridine derivatives[1][5]
Combustion Byproducts Carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen halides.Safety Data Sheets for halogenated organic compounds[1][2]

III. Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be strictly followed for the safe disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and any materials contaminated with it.

1.0 Waste Segregation and Collection

1.1. Designate a specific, compatible, and clearly labeled hazardous waste container for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine waste. The container must have a secure, sealable lid.[6] 1.2. The label must include the words "Hazardous Waste," the full chemical name: "1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine," and associated hazard warnings (e.g., "Toxic," "Irritant").[7] 1.3. Carefully transfer the chemical waste into the designated container. For solid waste, sweep up the material and place it in the container, avoiding dust generation.[1][4] 1.4. Any materials grossly contaminated with the compound, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in this container.

2.0 Spill Management

2.1. In case of a spill, ensure the area is well-ventilated. 2.2. Wearing appropriate PPE, absorb liquid spills with an inert absorbent material (e.g., vermiculite, dry sand). 2.3. For solid spills, carefully sweep up the material to avoid creating dust.[1] 2.4. Collect the spilled material and any contaminated absorbent into the designated hazardous waste container. 2.5. Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

3.0 Storage of Hazardous Waste

3.1. Securely seal the hazardous waste container.[6] 3.2. Store the sealed container in a designated, well-ventilated satellite accumulation area. 3.3. This storage area should be away from incompatible materials, particularly strong oxidizing agents.[1][3]

4.0 Final Disposal

4.1. Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[6][7] 4.2. The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[7] 4.3. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7] All disposal activities must comply with local, state, and federal regulations.[8]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

Disposal_Workflow Disposal Workflow for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine cluster_prep Preparation and Collection cluster_handling Handling and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Pure Compound or Contaminated Material) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Waste to Container C->D F Securely Seal Container D->F E Manage Spills (Absorb/Sweep and Collect) E->D G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatible Materials G->H I Arrange Pickup by Licensed Waste Vendor H->I J Transport to Approved Disposal Facility (Incineration) I->J K Document Disposal Record J->K

Caption: Disposal workflow for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

References

Handling

Personal protective equipment for handling 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Essential Safety and Handling Guide for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpipe...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize exposure risk and ensure a safe laboratory environment. Given that this compound is a halogenated organic substance, it requires special handling and disposal procedures.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1][2]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[1]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1][3]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[1]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement.[1] For procedures that may generate aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Operational Plan: Step-by-Step Handling Procedure

All handling of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][4]

Preparation:

  • Designated Area: Confine all work with the compound to a properly functioning and certified laboratory chemical fume hood.[4]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize traffic in and out of the designated area.

  • Don PPE: Follow a strict donning sequence for PPE to ensure full protection before handling the compound. A recommended sequence is shoe covers, gown, respirator, eye protection, and then gloves (double-gloved).[1]

Handling:

  • Weighing and Transferring:

    • Handle the compound as a solid in a well-ventilated area, preferably within a fume hood, to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • For solutions, use a calibrated pipette or syringe for accurate and safe transfer.

  • Reactions and Manipulations:

    • All reactions involving this compound should be performed in closed systems or under conditions that prevent the release of vapors or aerosols.

    • Keep containers tightly closed when not in use.[2]

    • Avoid heating the compound with open flames; use heating mantles or water baths instead.[3]

Post-Handling:

  • Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate the area.

    • Properly dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Doff PPE: Remove PPE in a designated area to prevent cross-contamination. A recommended doffing sequence is to remove outer gloves, gown and inner gloves together, shoe covers, eye protection, and finally the respirator.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water after removing PPE.[1]

Disposal Plan

As a halogenated organic compound, 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine and any materials contaminated with it must be disposed of as hazardous waste.[3][5]

Waste Segregation and Collection:

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[3][5]

  • Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[4][6] Polyethylene containers are often suitable.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.[6][7]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as acids, bases, and oxidizing agents.[4][7] The storage area should be cool, dry, and well-ventilated.[2]

Final Disposal:

  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed hazardous waste management company.[1]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weighing & Transfer don_ppe->weigh_transfer Start Handling reactions Reactions & Manipulations weigh_transfer->reactions decontaminate Decontaminate Workspace reactions->decontaminate Complete Handling doff_ppe Doff PPE decontaminate->doff_ppe collect_waste Collect in Halogenated Waste decontaminate->collect_waste hand_hygiene Wash Hands doff_ppe->hand_hygiene label_container Label Waste Container collect_waste->label_container store_waste Store in SAA label_container->store_waste final_disposal Dispose via Licensed Company store_waste->final_disposal

Caption: Workflow for handling 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine.

References

© Copyright 2026 BenchChem. All Rights Reserved.